2-(Chloromethyl)-4-methylmorpholine
Description
The exact mass of the compound 2-(Chloromethyl)-4-methylmorpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Chloromethyl)-4-methylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-methylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-4-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-8-2-3-9-6(4-7)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYOOBRKCYPDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40987-31-3 | |
| Record name | 2-(chloromethyl)-4-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Chloromethyl)-4-methylmorpholine (CAS 40987-31-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-methylmorpholine, a heterocyclic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. Despite its structural utility, detailed information on this specific molecule is not extensively documented in publicly available literature. Therefore, this guide synthesizes foundational chemical principles with data from structurally related compounds to offer insights into its properties, synthesis, reactivity, and potential applications. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] The presence of a reactive chloromethyl group at the 2-position, combined with the tertiary amine of the N-methylmorpholine core, makes this compound a valuable intermediate for the synthesis of diverse and complex molecular architectures. This document aims to serve as a foundational resource for researchers looking to leverage the synthetic potential of 2-(Chloromethyl)-4-methylmorpholine in their work.
Introduction and Molecular Overview
2-(Chloromethyl)-4-methylmorpholine, with the CAS number 40987-31-3, is a substituted morpholine derivative. The core of this molecule is the morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functionality. In this specific compound, the nitrogen atom is methylated, forming a tertiary amine, and a chloromethyl group is attached to the carbon atom adjacent to the oxygen.
The morpholine moiety is a common feature in a multitude of approved pharmaceutical agents, where it is often introduced to enhance aqueous solubility, improve metabolic stability, and modulate biological activity.[1][2] The combination of the established benefits of the morpholine ring with the reactive chloromethyl handle suggests that 2-(Chloromethyl)-4-methylmorpholine can serve as a key precursor for the synthesis of novel chemical entities with potential therapeutic applications.
Below is a diagram illustrating the logical relationship between the structural features of 2-(Chloromethyl)-4-methylmorpholine and its potential applications.
Sources
Difference between 2-chloromethyl and 4-chloromethyl morpholine derivatives
This guide details the structural, synthetic, and reactive divergences between 2-(chloromethyl)morpholine and 4-(chloromethyl)morpholine .
Executive Summary
In medicinal chemistry, the placement of the chloromethyl (
-
2-(Chloromethyl)morpholine is a stable chiral scaffold . It functions as a standard alkylating agent (primary alkyl halide) and is a critical intermediate in the synthesis of norepinephrine reuptake inhibitors (e.g., Reboxetine).
-
4-(Chloromethyl)morpholine is a highly reactive electrophilic reagent . It is an
-haloamine (hemiaminal ether derivative) that exists stably only as a salt. It acts as a Mannich reagent equivalent, spontaneously generating iminium ions to introduce the -morpholinomethyl moiety.
The two are not interchangeable; they represent distinct chemical classes (Alkyl Halide vs.
Part 1: Structural & Stereochemical Analysis[2]
IUPAC Numbering and Topology
The morpholine ring is numbered starting from the oxygen atom (position 1).
-
Position 2 (Carbon): Adjacent to oxygen.[2] Substitution here creates a stereocenter.[3]
-
Position 4 (Nitrogen): The amine center. Substitution here creates an
-amino halide.
Figure 1: Structural topology and classification of the two isomers.
Stereochemical Implications[2]
-
2-Isomer: The C2 carbon is chiral (
hybridized with 4 distinct groups). Synthetic routes often require asymmetric induction to isolate the or enantiomer, which is crucial for biological activity (e.g., -Reboxetine is the active NRI pharmacophore). -
4-Isomer: The nitrogen atom is achiral due to rapid pyramidal inversion. Furthermore, the reactive nature of the
bond precludes fixed stereochemistry at the attachment point.
Part 2: Reactivity Profiles & Mechanisms
The core difference lies in the mechanism of electrophilicity.
2-(Chloromethyl)morpholine: Reactivity
This molecule behaves as a standard primary alkyl chloride. The morpholine oxygen at position 1 exerts an inductive withdrawing effect (
-
Mechanism: Classical
displacement. -
Kinetics: Second-order; dependent on nucleophile concentration.
4-(Chloromethyl)morpholine: Iminium Ion Generation ( -like)
This compound is an
-
Mechanism: Spontaneous dissociation to form a Methylene Iminium Ion (Mannich intermediate).
-
Reactivity: The resulting iminium ion (
) is a "hot" electrophile that reacts instantly with electron-rich species (aromatics, enolates).
Figure 2: Mechanistic divergence. The 4-isomer proceeds via a reactive iminium intermediate, while the 2-isomer follows standard substitution kinetics.
Part 3: Experimental Protocols
Synthesis of 2-(Chloromethyl)morpholine
Context: This is typically prepared from 2-(hydroxymethyl)morpholine. The hydroxyl group is converted to a chloride using thionyl chloride (
Protocol:
-
Precursor: Dissolve 2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Chlorination: Cool to 0°C. Add Thionyl Chloride (
, 1.2 eq) dropwise. -
Reflux: Allow to warm to room temperature, then reflux for 2–4 hours.
-
Workup: Quench with saturated
(carefully). Extract with DCM.[4] -
Purification: The product is a stable oil and can be purified via vacuum distillation or column chromatography.
-
Storage: Stable at 4°C under inert atmosphere.
Generation of 4-(Chloromethyl)morpholine Hydrochloride
Context: The free base is unstable. It is synthesized and stored as the hydrochloride salt.[5] This is a Vilsmeier-Haack type generation or direct condensation.
Protocol (Böhme Method):
-
Reagents: Paraformaldehyde (1.0 eq) and Morpholine (1.0 eq) in anhydrous DCM.
-
Chlorination: Cool to -10°C. Bubble dry Hydrogen Chloride (HCl) gas or add Thionyl Chloride (
) dropwise. -
Precipitation: The
-chloromethyl morpholine hydrochloride salt precipitates out.[6] -
Isolation: Filter rapidly under inert atmosphere (Argon/Nitrogen).
-
Critical Safety: Do not expose to moisture. The salt hydrolyzes back to morpholine, formaldehyde, and HCl.
-
Usage: Use immediately or store in a desiccator at -20°C.
Part 4: Comparative Data Summary
| Feature | 2-(Chloromethyl)morpholine | 4-(Chloromethyl)morpholine |
| CAS Number | 53617-36-0 (Generic) | 3647-65-2 (HCl Salt) |
| Chemical Class | Primary Alkyl Chloride | |
| Stability | Stable liquid/oil. Can be distilled. | Unstable. Hygroscopic salt. Hydrolyzes in water. |
| Reactive Intermediate | None (Reacts via | Iminium Ion ( |
| Primary Application | Drug Scaffold (e.g., Reboxetine) | Mannich Reagent (Aminomethylation) |
| Linkage Formed | ||
| Stereochemistry | Chiral (C2). Enantiomers separable. | Achiral (N4). |
Part 5: Applications in Drug Design
The 2-Isomer: The "Reboxetine" Scaffold
The 2-chloromethyl derivative is the gateway to 2-substituted morpholines .
-
Case Study: Reboxetine (Norepinephrine Reuptake Inhibitor).[7][8][9]
-
Synthesis Logic: The 2-chloromethyl group is reacted with a phenol (2-ethoxyphenol) via nucleophilic etherification. This creates a stable ether linkage that positions the aromatic ring in a specific spatial orientation relative to the morpholine nitrogen, essential for binding to the norepinephrine transporter (NET).
The 4-Isomer: The "Mannich" Linker
The 4-chloromethyl derivative is used to attach a morpholine ring to an aromatic system or acidic proton via a methylene bridge (
-
Case Study: Prodrug Design .
-
Mechanism: The
-chloromethyl reagent reacts with an amide or imide functionality on a drug molecule to form an -morpholinomethyl derivative. This bond is susceptible to enzymatic hydrolysis in vivo, releasing the active drug and morpholine (which is generally well-tolerated). -
Covalent Inhibitors: It can also be used to introduce a reactive electrophile, though the high reactivity usually makes it too promiscuous for direct use as a warhead; it is more often a synthetic building block.
References
-
Synthesis of 2-Substituted Morpholines (Reboxetine Analogues)
- Reactivity of Alpha-Haloamines (4-Chloromethyl derivatives)
-
General Morpholine Chemistry
- Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Source:European Journal of Medicinal Chemistry.
-
URL:[Link]
- Title: 4-(Chloromethyl)morpholine hydrochloride Product Safety.
Sources
- 1. 4-(Chloromethyl)morpholine hydrochloride | 1821522-53-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(2-Chloroethyl)morpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Procurement & Utilization Guide: 2-(Chloromethyl)-4-methylmorpholine
Executive Summary
2-(Chloromethyl)-4-methylmorpholine (CAS 40987-31-3 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates requiring a morpholine core with specific side-chain functionality.[1] Unlike its more common isomer, 4-(2-chloroethyl)morpholine, this compound features a chiral center at the C2 position and a reactive chloromethyl electrophile, making it critical for constructing complex scaffolds such as substituted morpholines in medicinal chemistry.
Critical Disambiguation Warning: Researchers frequently confuse this compound with 2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6). These are structurally distinct chemical classes. Ensure your procurement requests specify the morpholine core to avoid costly sourcing errors.
Part 1: Chemical Profile & Specifications[2]
To ensure scientific integrity in procurement and experimentation, the following specifications must be verified upon receipt.
| Attribute | Specification | Technical Note |
| Chemical Name | 2-(Chloromethyl)-4-methylmorpholine | IUPAC |
| CAS Number | 40987-31-3 | Often sold as Free Base or HCl Salt |
| Molecular Formula | C₆H₁₂ClNO | MW: 149.62 g/mol |
| SMILES | CN1CCOC(C1)CCl | |
| Chirality | C2 Position (Racemic or Enantiopure) | Commercial stock is typically Racemic unless specified as (R)- or (S)-. |
| Physical State | Colorless to Yellow Oil (Free Base) | Hygroscopic solid if HCl salt. |
| Reactivity Class | Alkylating Agent / Electrophile | Vesicant Hazard : Handle as a nitrogen mustard analog. |
Part 2: Market Landscape & Sourcing Strategy
Due to the niche nature of this building block, "In Stock" availability fluctuates. A dual-sourcing strategy is recommended: Direct Procurement for time-critical needs, and In-House Methylation for cost-efficiency at scale.
Tier 1: Commercial Suppliers (Direct Procurement)
Pricing estimates based on Q1 2025 market data for research-grade purity (>97%).
| Supplier Category | Vendor Examples | Est. Price (1g) | Lead Time | Strategic Use Case |
| Primary Catalog | Sigma-Aldrich, Fisher Scientific | $150 - $250 | 1-2 Weeks | Reference standards; GLP synthesis. |
| Building Block Specialists | Combi-Blocks, Enamine, MolCore | $80 - $120 | 3-5 Days | Routine synthesis; Gram-scale scale-up. |
| Aggregators | eMolecules, MolPort | Variable | Variable | Locating stock when primary vendors are backordered. |
Tier 2: Precursor Sourcing (The "Make" Strategy)
If CAS 40987-31-3 is unavailable, purchase the secondary amine precursor, 2-(Chloromethyl)morpholine Hydrochloride (CAS 144053-97-4 ), which is widely available and significantly cheaper (~$50/gram).
Sourcing Decision Workflow
The following logic ensures supply chain resilience for your project.
Figure 1: Strategic decision tree for procuring 2-(Chloromethyl)-4-methylmorpholine, balancing cost vs. time.
Part 3: Technical Utilization & Protocols
Safety & Handling (Critical)
As a
-
Containment: Handle exclusively in a certified chemical fume hood.
-
PPE: Double nitrile gloves or Silver Shield® gloves are required.
-
Quenching: Quench all glassware and waste with 10% aqueous sodium thiosulfate or dilute HCl to open any potential aziridinium rings before disposal.
Synthesis Protocol (Precursor Route)
If direct sourcing is not viable, the methylation of the secondary amine is a robust, self-validating protocol.
Reaction: 2-(Chloromethyl)morpholine HCl + Formaldehyde + Reducing Agent → Product
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 eq of 2-(Chloromethyl)morpholine HCl in Dichloromethane (DCM).
-
Free Basing (In-situ): Add 1.1 eq of Triethylamine (TEA) to liberate the amine. Stir for 15 min.
-
Imine Formation: Add 3.0 eq of Formaldehyde (37% aq. solution). Stir vigorously for 30 min.
-
Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise. Note: STAB is preferred over NaCNBH3 for safety and milder conditions.
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4.[2][3]
-
Purification: The product is often pure enough for use; otherwise, purify via silica gel chromatography (MeOH/DCM gradient).
Mechanistic Pathway & Reactivity
The utility of this compound lies in its ability to couple with nucleophiles (Nu-) via the chloromethyl group.
Figure 2: The mechanism of action involves the formation of a transient, highly electrophilic aziridinium species, facilitating nucleophilic attack.[4]
Part 4: Quality Control & Validation
Upon receipt or synthesis, verify identity using these key NMR markers.
| Signal Region (¹H NMR, CDCl₃) | Multiplicity | Assignment | Validation Criteria |
| δ 2.25 - 2.35 ppm | Singlet (3H) | N-CH₃ | Distinct singlet confirms methylation. Absence indicates secondary amine impurity. |
| δ 3.45 - 3.60 ppm | Multiplet (2H) | -CH₂Cl | Shift confirms presence of chlorine. Shift changes if hydrolyzed to alcohol. |
| δ 3.60 - 3.90 ppm | Multiplet | Morpholine Ring | Complex pattern due to chiral center at C2. |
Self-Validating Check: If the N-CH₃ singlet is split or broadened significantly, check for protonation (salt form) or incomplete free-basing. Run a D₂O shake; if the peak shifts/sharpens, it confirms the amine environment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12202687, 2-(Chloromethyl)-4-methylmorpholine. Retrieved from [Link]
-
Zhu, M., et al. (2018). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. (Validating methylation protocols). Retrieved from [Link]
Sources
2-(Chloromethyl)-4-methylmorpholine safety data sheet (SDS) and hazards
This guide outlines the technical safety profile, hazard mechanisms, and handling protocols for 2-(Chloromethyl)-4-methylmorpholine , a specialized heterocyclic building block.[1]
Content Type: Safety Data Sheet (SDS) Analysis & Handling Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.[1]
Executive Summary & Chemical Identity
2-(Chloromethyl)-4-methylmorpholine is a chiral, heterocyclic alkylating agent used primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Unlike its parent compound 4-methylmorpholine (NMM)—which acts as a non-nucleophilic base—this derivative possesses a reactive chloromethyl electrophile at the C2 position.
This structural modification fundamentally alters its hazard profile: it transforms a relatively benign base into a potential alkylating agent with significant cytotoxic and mutagenic risks.
Chemical Identification Table
| Property | Data |
| Chemical Name | 2-(Chloromethyl)-4-methylmorpholine |
| CAS Number | 40987-31-3 |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| Structure Description | Morpholine ring with an N-methyl group and a C2-chloromethyl pendant.[1][2] |
| Physical State | Colorless to pale yellow liquid (typically) or low-melting solid (salt dependent).[1] |
| Solubility | Miscible in DCM, THF, Acetonitrile; decomposes slowly in water (hydrolysis).[1] |
Hazard Identification & Toxicology (GHS Classification)
Note: As a research chemical, full REACH registration data may be limited.[1] The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous
Core Hazards
| Hazard Class | Category | H-Code | Description |
| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[2][3] |
| Germ Cell Mutagenicity | 2 (Suspected) | H341 | Suspected of causing genetic defects (due to alkylating potential).[1] |
| Sensitization (Skin) | 1 | H317 | May cause an allergic skin reaction. |
Mechanistic Toxicology (The "Why")
The danger of this compound lies in its electrophilicity.
-
Alkylating Potential: The chloromethyl group is a primary alkyl halide. While less reactive than a nitrogen mustard (which forms an aziridinium ion), the nitrogen at position 4 can theoretically assist in intramolecular displacement or stabilize the transition state, enhancing reactivity toward biological nucleophiles (DNA/Proteins).[1]
-
Corrosivity: Upon contact with moisture (skin/mucosa), the compound can hydrolyze to release Hydrochloric Acid (HCl) , causing immediate chemical burns.[1]
-
Differentiation: Do not confuse with 4-Methylmorpholine (NMM). NMM is corrosive due to basicity; 2-(Chloromethyl)-4-methylmorpholine is corrosive due to alkylation and acid hydrolysis .
Safe Handling & Engineering Controls
Directive: Treat as a "High Potency" intermediate until fully characterized.
Engineering Controls[4]
-
Containment: Handle exclusively in a certified chemical fume hood.
-
Pressure: Avoid heating in closed systems without pressure relief; thermal decomposition may release HCl gas and chlorinated organics.
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles + Face shield (if pouring >100 mL).
-
Hands:
-
Standard: Nitrile gloves (double-gloved) for incidental splash.
-
Immersion:Silver Shield / 4H (Laminate) gloves are required. Chloro-alkyl compounds can permeate standard nitrile in <15 minutes.
-
-
Respiratory: If fume hood is unavailable (emergency only), use a full-face respirator with ABEK-P3 (Organic Vapor/Acid Gas/Particulate) cartridges.[1]
Experimental Protocol: Quenching & Spill Management
Scenario: You have a reaction mixture containing unreacted 2-(Chloromethyl)-4-methylmorpholine. You must quench it safely before disposal.
The "Nucleophilic Scavenger" Quench Method
Rationale: Neutralizing with water alone is slow and generates HCl. Using a "soft" nucleophile ensures rapid consumption of the alkylating agent.
-
Preparation: Prepare a solution of 10% Cysteine or Thiosulfate in aqueous NaOH (pH 9-10).
-
Addition: Cool the reaction mixture to 0°C. Slowly add the scavenger solution.
-
Mechanism: The thiolate anion (
) rapidly attacks the chloromethyl group via , converting the toxic alkyl chloride into a benign thioether. -
Verification: Check pH. If acidic, neutralize with Sodium Bicarbonate.[1]
-
Disposal: Discard as halogenated organic waste.
Visualizing the Safety Decision Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the distinction between "Base" and "Electrophile" hazards.
Caption: Decision logic distinguishing the specific alkylating hazards of the chloromethyl derivative from standard morpholine bases.
Synthesis & Application Context
In drug discovery, this reagent is typically employed to introduce the (4-methylmorpholin-2-yl)methyl moiety.[1]
-
Reaction Type: Nucleophilic Substitution (
).[4] -
Common Nucleophiles: Phenols, Amines, or Thiols.[1]
-
Stereochemistry: Commercial sources are often racemic. If using a chiral version (e.g., (S)-2-(chloromethyl)...), avoid high temperatures (>80°C) or strong Lewis acids, which may induce racemization via transient aziridinium-like intermediates.[1]
Storage Stability
-
Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture ingress leads to hydrolysis (formation of the alcohol) and HCl buildup, which can pressurize the vial.[1]
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 7972 (4-Methylmorpholine) & Analogues. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Morpholine derivatives and chloro-alkylamines. Retrieved from [Link][1]
Sources
Technical Whitepaper: Structural and Functional Divergence of Chloromethyl Methylmorpholine Regioisomers
Executive Summary
In the synthesis of morpholine-based therapeutics (e.g., EGFR inhibitors like Gefitinib or antibiotic oxazolidinones), the regiochemistry of chloromethyl intermediates is a critical quality attribute. While 2-(chloromethyl)-4-methylmorpholine (2-CMM ) and 3-(chloromethyl)-4-methylmorpholine (3-CMM ) share an identical molecular formula (
This guide delineates the structural causality behind these differences. 3-CMM functions as a nitrogen mustard analog, capable of forming a highly reactive, genotoxic aziridinium ion. In contrast, 2-CMM displays significantly higher stability due to the inductive effect of the ring oxygen and the geometric disfavor of four-membered ring formation. This document provides the mechanistic basis, synthetic routes, and analytical protocols required to differentiate and handle these isomers safely.
Mechanistic Reactivity: The Aziridinium Divergence
The defining technical distinction between these isomers is the proximity of the morpholine nitrogen lone pair to the chloromethyl leaving group.
3-(Chloromethyl)-4-methylmorpholine (The "Mustard" Effect)
In the 3-isomer, the chloromethyl group is in the
-
Consequence: This species is a potent alkylating agent (Genotoxic Impurity). It reacts indiscriminately with biological nucleophiles (DNA/RNA).
-
Stability: Low. It rapidly dimerizes or hydrolyzes in protic solvents.
2-(Chloromethyl)-4-methylmorpholine (The Stable Isomer)
In the 2-isomer, the chloromethyl group is
-
Ring Strain: Intramolecular attack by nitrogen would require forming a highly strained four-membered azetidinium ring, which is kinetically disfavored compared to the three-membered aziridinium.
-
Inductive Effect: The adjacent oxygen atom exerts an electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the backbone and destabilizing any developing positive charge at the C2 position.
Pathway Visualization
Synthetic Pathways[1][2][3][4][5][6]
To ensure regiochemical purity, these isomers must be synthesized via non-interconvertible routes.
Synthesis of 2-(Chloromethyl)-4-methylmorpholine
The 2-isomer is typically constructed from epichlorohydrin , ensuring the chloromethyl handle is established early on the oxygenated side of the ring.
-
Precursors: Epichlorohydrin + N-methylethanolamine.
-
Key Step: Lewis-acid catalyzed ring opening followed by cyclization.[1]
Synthesis of 3-(Chloromethyl)-4-methylmorpholine
The 3-isomer is often derived from the amino acid pool (e.g., Serine/Threonine derivatives) or reduction of oxomorpholines, placing the substituent next to the nitrogen.
-
Precursors: N-methyl-L-serine (or similar)
Reduction Cyclization. -
Key Step: Chlorination of the hydroxymethyl intermediate using thionyl chloride (
).
Analytical Differentiation
Distinguishing these isomers requires high-resolution NMR or MS due to their identical mass.
NMR Spectroscopy ( & )
The chemical shift of the ring carbon bearing the chloromethyl group is the definitive identifier.
| Feature | 2-CMM (Oxygen-Proximal) | 3-CMM (Nitrogen-Proximal) |
| Multiplet adjacent to ether oxygen | Multiplet adjacent to amine nitrogen | |
| Stability in | Stable > 24 hours | Degrades (Aziridinium formation) |
Mass Spectrometry (Fragmentation)
While parent ions (
-
2-CMM: Often loses the chloromethyl side chain (
) more readily due to ether-assisted cleavage. -
3-CMM: Shows characteristic aziridinium-based fragments (
42, aziridine ring opening).
Experimental Protocols
Protocol A: Synthesis of 2-(Chloromethyl)-4-methylmorpholine
Target: Stable intermediate for drug synthesis.
-
Reagents: N-methylethanolamine (1.0 eq), Epichlorohydrin (1.1 eq), Toluene (Solvent).
-
Addition: Cool amine solution to 0°C. Add epichlorohydrin dropwise over 1 hour to control exotherm.
-
Cyclization: Heat to 60°C for 4 hours.
-
Acidification: Add conc.
(3.0 eq) cautiously. Heat to 100°C for 8 hours to effect cyclodehydration. -
Workup: Neutralize with NaOH (aq) to pH 10. Extract with DCM.
-
Purification: Vacuum distillation. (bp ~70°C at 10 mmHg).
Protocol B: Handling 3-(Chloromethyl)-4-methylmorpholine
Target: Isolation of reactive intermediate for immediate use.
WARNING: Treat as a potential mutagen/vesicant.
-
Generation: React 3-(hydroxymethyl)-4-methylmorpholine with Thionyl Chloride (
) in at -10°C. -
Neutralization: Do NOT use strong aqueous bases (promotes polymerization). Use solid
or at 0°C. -
Use: Do not isolate to dryness if possible. Use the solution directly in the subsequent alkylation step.
-
Quenching: Quench excess reagent with a nucleophile scavenger (e.g., thiophenol or morpholine) before disposal.
References
-
D'Hondt, B., et al. (2020). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles. ResearchGate.
-
Hyun, J., et al. (2021). Synthetic Applications of Aziridinium Ions.[1][2] Molecules (MDPI).
-
Thiffault, C., et al. (2023).[3][4] Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine.[4] Food and Chemical Toxicology.[4]
-
Gao, W., et al. (2013). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[5][6] Chemical Science (RSC).[6]
-
Moser, A. (2008).[7] Recognizing the NMR pattern for morpholine. ACD/Labs.[7]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. acdlabs.com [acdlabs.com]
A Technical Guide to the Solubility of 2-(Chloromethyl)-4-methylmorpholine in Organic Solvents
Executive Summary
2-(Chloromethyl)-4-methylmorpholine is a substituted heterocyclic compound with significant potential as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The efficiency of its use in synthetic routes, purification processes, and formulation development is critically dependent on its solubility profile. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(Chloromethyl)-4-methylmorpholine in a range of common organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a robust, replicable experimental protocol for quantitative solubility determination, and discuss the practical implications for laboratory and industrial applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solution behavior.
Introduction: The Synthetic Utility of a Substituted Morpholine
The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[2][3] Its derivatives are valued for their favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profiles of parent molecules. 2-(Chloromethyl)-4-methylmorpholine serves as a key intermediate, providing a reactive chloromethyl handle for nucleophilic substitution reactions while retaining the core morpholine scaffold.
Understanding the solubility of this intermediate is not a trivial academic exercise; it is a fundamental prerequisite for:
-
Rational Solvent Selection: Choosing appropriate solvents for chemical reactions to ensure homogeneity, optimal reaction rates, and minimized side-product formation.
-
Process Optimization: Designing efficient extraction, washing, and crystallization protocols for purification.
-
Formulation Development: Creating stable solution-based formulations for screening or further derivatization.
This guide moves beyond a simple data sheet to explain the causality behind the solubility behavior of 2-(Chloromethyl)-4-methylmorpholine, empowering scientists to make informed decisions in their work.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This rule states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. To predict the solubility of 2-(Chloromethyl)-4-methylmorpholine, we must first analyze its molecular structure and resulting physicochemical properties.
2-(Chloromethyl)-4-methylmorpholine (Molecular Formula: C₆H₁₂ClNO) possesses several functional groups that dictate its overall polarity and capacity for intermolecular interactions.[5]
-
Ether Group (-O-): The oxygen atom within the morpholine ring is electronegative, creating polar C-O bonds and acting as a hydrogen bond acceptor.[6]
-
Tertiary Amine (-N(CH₃)-): The nitrogen atom is also electronegative, contributing to the molecule's polarity and serving as another hydrogen bond acceptor site.[1]
-
Chloromethyl Group (-CH₂Cl): The carbon-chlorine bond is polar due to the high electronegativity of chlorine, adding to the overall dipole moment of the molecule.[7]
The combination of these polar groups results in a molecule with a significant overall dipole moment. Its predicted XlogP value is 0.5, which indicates a relatively balanced hydrophilic-lipophilic character, leaning towards polarity.[5] Unlike the parent compound morpholine, 2-(Chloromethyl)-4-methylmorpholine lacks an N-H bond and therefore cannot act as a hydrogen bond donor. This subtly but importantly alters its interaction profile compared to unsubstituted or N-H containing morpholines.
Caption: Molecular structure of 2-(Chloromethyl)-4-methylmorpholine highlighting polar centers.
Based on the structural analysis:
-
High Solubility Expected in Polar Solvents: The molecule's polarity suggests it will be readily soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)). The parent compound, 4-methylmorpholine, is fully miscible with water, alcohols, and ethers.[8][9]
-
Moderate Solubility in Solvents of Intermediate Polarity: Solvents like dichloromethane and ethyl acetate should be effective at dissolving the compound.
-
Low Solubility Expected in Nonpolar Solvents: Nonpolar solvents such as hexane, cyclohexane, and toluene are unlikely to be effective solvents, as they cannot form favorable dipole-dipole interactions with the solute.
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are valuable, quantitative experimental data is essential for process development. The following protocol describes a robust and self-validating method for determining the solubility of 2-(Chloromethyl)-4-methylmorpholine using the "excess solid" or static equilibrium method.[10]
A supersaturated solution is created by adding an excess of the solid solute to a known volume of solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is equivalent to its solubility. The concentration is then measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Solute: 2-(Chloromethyl)-4-methylmorpholine (purity >95%)
-
Solvents: A range of analytical grade solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, THF, Dichloromethane, Toluene, n-Hexane).
-
Equipment:
-
Analytical balance (±0.1 mg)
-
4 mL glass vials with screw caps
-
Thermostatic orbital shaker or heating block
-
Centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Syringe filters (0.22 µm)
-
-
Preparation of Stock Standards: Accurately prepare a stock solution of 2-(Chloromethyl)-4-methylmorpholine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Use this stock to prepare a series of calibration standards (e.g., 1-100 µg/mL).
-
HPLC Method Development: Develop and validate an HPLC method capable of accurately quantifying the analyte. This includes establishing linearity, accuracy, and precision from the calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid 2-(Chloromethyl)-4-methylmorpholine (approx. 50-100 mg) to a pre-weighed 4 mL vial. The key is to ensure solid remains undissolved at equilibrium.
-
Record the exact mass of the solid added.
-
Add a precise volume (e.g., 2.0 mL) of the desired test solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient time to reach equilibrium. A 24-hour period is typically adequate, but this should be confirmed by taking measurements at multiple time points (e.g., 12, 24, and 36 hours) to ensure the concentration is no longer changing.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Alternatively, centrifuge the vials (e.g., at 5000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Analysis:
-
Carefully withdraw an aliquot (e.g., 100 µL) from the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be precisely known.
-
Inject the diluted sample into the HPLC system and determine its concentration.
-
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
Caption: Experimental workflow for determining solubility via the static equilibrium method.
Data Presentation and Practical Implications
The experimentally determined solubility data should be compiled into a clear, comparative format. This allows for rapid assessment and selection of appropriate solvent systems for specific tasks.
The following table provides a template for presenting the results. Quantitative values are to be filled in upon completion of the experimental protocol described in Section 3.
| Solvent | Solvent Type | Polarity Index (Reichardt) | Solubility at 25 °C (mg/mL) | Observations |
| n-Hexane | Nonpolar | 30.9 | To be determined | Expected to be very low |
| Toluene | Nonpolar Aromatic | 33.9 | To be determined | Expected to be low |
| Dichloromethane | Polar Aprotic | 40.7 | To be determined | Expected to be moderate to high |
| Ethyl Acetate | Polar Aprotic | 44.2 | To be determined | Expected to be high |
| Tetrahydrofuran (THF) | Polar Aprotic | 45.1 | To be determined | Expected to be high |
| Acetone | Polar Aprotic | 47.9 | To be determined | Expected to be high |
| Acetonitrile | Polar Aprotic | 51.9 | To be determined | Expected to be high |
| Isopropanol | Polar Protic | 55.4 | To be determined | Expected to be very high |
| Ethanol | Polar Protic | 55.5 | To be determined | Expected to be very high |
| Methanol | Polar Protic | 62.8 | To be determined | Expected to be very high |
| Water | Polar Protic | 76.2 | To be determined | Expected to be moderate |
-
For Synthesis: A high solubility in an aprotic solvent like THF would confirm its suitability for reactions involving organometallics (e.g., Grignard reagents) or strong bases.
-
For Purification: A significant difference in solubility between two solvent systems is the basis for crystallization. For example, if the compound is highly soluble in hot ethanol but poorly soluble in cold ethanol, or highly soluble in dichloromethane but insoluble in hexane, these solvent systems would be excellent candidates for developing a purification protocol.
-
For Analytical Chemistry: Knowledge of solubility in solvents like acetonitrile and methanol is crucial for developing analytical methods (HPLC, LC-MS) and for preparing samples for analysis.
Conclusion
References
- Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- IRO Water Treatment. Morpholine | Molecular formula: C4H9NO.
- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
- Vertex AI Search. (2025). Morpholine (CAS: 110-91-8)
- Vertex AI Search. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Vertex AI Search. (2023). Solubility of Organic Compounds.
- Vertex AI Search. MORPHOLINE.
- ChemRxiv.
- Sigma-Aldrich. 2-(Chloromethyl)-4-methylquinazoline | 109113-72-6.
- PubChemLite. 2-(chloromethyl)-4-methylmorpholine (C6H12ClNO).
- TUODA INDUSTRY LIMITED. (2025). 4-methylmorpholine | Global Chemical Supplier.
- Solubility of Things. 4-Methylmorpholine.
- ChemicalBook. 2-(chloromethyl)-4-methylquinazoline synthesis.
- ChemScene. 109113-72-6 | 2-(Chloromethyl)-4-methylquinazoline.
- Academic Journals. (2011). Synthesis of 4-(2-Indenylethyl)
- CAMEO Chemicals - NOAA. 4-METHYLMORPHOLINE.
- ChemicalBook. (2026). 2-(chloromethyl)-4-methylquinazoline | 109113-72-6.
- Organic Chemistry Portal. Morpholine synthesis.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
- ResearchGate. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K) | Request PDF.
- ChemicalBook. (2024). The Versatile Solvent: 4-Methylmorpholine N-oxide.
- YouTube. (2020). Polar vs Nonpolar | Organic Chemistry 1.5.
- Wikipedia. Chemical polarity.
- MDPI. (2022).
- Vertex AI Search. (2021). 4-Methylmorpholine 4-oxide.
- Lumen Learning. 6.4 Polarity of Molecules | Introductory Chemistry.
- YouTube. (2024). Polar vs Non-polar molecules: How to determine molecular polarity Gr 11 Chemistry.
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Navigating Chemical Nomenclature: A Guide to the Synonyms of 2-Chloromethyl-4-methyl-morpholine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the precise world of chemical synthesis and drug development, unambiguous identification of reagents is paramount. This guide provides a comprehensive overview of the nomenclature for the morpholine derivative, 2-chloromethyl-4-methyl-morpholine. It addresses the critical need for researchers to recognize its various synonyms as they appear in chemical catalogs, databases, and the scientific literature. By establishing the compound's primary identifiers, including its CAS number and IUPAC name, this document serves as a definitive reference. It further details common catalog names and systematic variations, explaining the practical implications for procurement, literature searching, and regulatory documentation. A standardized workflow for chemical identity verification is presented to ensure accuracy and reproducibility in research and development settings.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including the antibiotic linezolid and the anticancer agent gefitinib.[1][2] The substituted morpholine, 2-chloromethyl-4-methyl-morpholine, is a key building block and intermediate in the synthesis of various pharmaceutical agents. Its utility is particularly notable in the synthesis of norepinephrine reuptake inhibitors (NRIs) like Reboxetine, an antidepressant drug.[3][4]
However, the path from identifying a needed reagent in a synthetic scheme to procuring the correct chemical can be fraught with ambiguity. A single chemical entity can be listed under multiple names across different suppliers and databases. This lack of standardization can lead to confusion, procurement errors, and incomplete literature searches. This guide aims to demystify the nomenclature of 2-chloromethyl-4-methyl-morpholine, providing researchers with the tools to navigate chemical catalogs with confidence and precision.
Part 1: Primary Chemical Identifiers
To eliminate ambiguity, a chemical compound is assigned several unique identifiers that are independent of trivial or supplier-specific names. For 2-chloromethyl-4-methyl-morpholine, these are the most reliable labels for accurate identification.
| Identifier | Value | Source |
| CAS Number | 13664-85-4 | Chemical Abstracts Service |
| IUPAC Name | 2-(Chloromethyl)-4-methylmorpholine | International Union of Pure and Applied Chemistry |
| Molecular Formula | C6H12ClNO | PubChem[5] |
| SMILES | CN1CCOC(C1)CCl | PubChem[5] |
| InChIKey | UTYOOBRKCYPDAK-UHFFFAOYSA-N | PubChem[5] |
The CAS (Chemical Abstracts Service) Registry Number is the most definitive identifier for a chemical substance and should be the primary point of reference for procurement and regulatory purposes.
Part 2: Common Synonyms and Catalog Nomenclature
While the primary identifiers are standardized, the name used in a chemical catalog or research paper can vary. The variations often arise from different numbering conventions of the morpholine ring or the inclusion of related structural information.
It is crucial for researchers to recognize that slight variations in naming can refer to entirely different molecules. For instance, 4-(chloromethyl)morpholine (CAS 16158-87-5) is a structural isomer where the chloromethyl group is attached to the nitrogen atom, not a carbon atom on the ring.[6] Similarly, 4-(2-Chloroethyl)morpholine (CAS 3240-94-6) has a chloroethyl group on the nitrogen.[7]
Below is a table of known synonyms and alternative names used for 2-chloromethyl-4-methyl-morpholine (CAS 13664-85-4) .
| Synonym/Alternative Name | Source/Context | Notes |
| 2-(Chloromethyl)-4-methylmorpholine | PubChem, IUPAC Standard | The most systematic and widely accepted name.[5] |
| 4-Methyl-2-(chloromethyl)morpholine | Common variation | An alternative but equally valid systematic name. |
| Morpholine, 2-(chloromethyl)-4-methyl- | Database indexing format | Often used in databases that index by parent heterocycle. |
This list is based on current catalog and database information. Researchers should always verify the CAS number associated with any listed name.
Part 3: Implications for Research and Development
A thorough understanding of chemical nomenclature has direct practical consequences in a laboratory setting.
-
Procurement: Relying solely on a name found in a publication can be risky. Different suppliers may use different synonyms. Cross-referencing the desired name with the CAS number (13664-85-4) before purchasing is the most effective way to ensure the correct reagent is ordered.
-
Literature & Patent Searches: To conduct a comprehensive search for synthetic routes or applications involving this compound, researchers must use a combination of its CAS number and key synonyms. A search limited to a single name may miss critical publications that use alternative nomenclature.
-
Safety and Regulatory Compliance: Safety Data Sheets (SDS) and other regulatory documents are indexed by CAS number and IUPAC name. Using these primary identifiers is essential for accessing accurate safety information and maintaining compliance.
Part 4: A Workflow for Chemical Identity Verification
To ensure experimental integrity, a systematic process for verifying a chemical's identity is crucial. The following workflow is recommended for researchers in drug development and synthetic chemistry.
A diagram illustrating this workflow is provided below. This self-validating process minimizes the risk of using an incorrect reagent, thereby enhancing experimental reproducibility.
Step-by-Step Protocol:
-
Initiate Search: Begin with the chemical name as provided in the literature or synthetic protocol.
-
Database Lookup: Use a reliable chemical database (e.g., PubChem, ChemSpider, SciFinder) to search for this name.
-
Identify CAS Number: Locate the corresponding CAS Registry Number. For the topic compound, this is 13664-85-4 . This is the most critical step for verification.
-
Cross-Reference Identifiers: Further validate the entry by comparing other unique identifiers like the SMILES string (CN1CCOC(C1)CCl) and the InChIKey (UTYOOBRKCYPDAK-UHFFFAOYSA-N).[5]
-
Structure Confirmation: Visually inspect the chemical structure provided in the database to ensure it matches the required molecule in your synthetic scheme.
-
Procurement: Use the verified CAS number as the primary search term when browsing chemical supplier catalogs to ensure you are ordering the correct material.
Conclusion
While the existence of multiple synonyms for a single chemical like 2-chloromethyl-4-methyl-morpholine can present a challenge, a systematic approach to identification can prevent costly errors and delays. By prioritizing primary identifiers—most notably the CAS number—researchers can navigate the complexities of chemical nomenclature with accuracy. Adopting the verification workflow outlined in this guide will empower scientists and drug development professionals to maintain the highest standards of scientific integrity and reproducibility in their work.
References
-
ResearchGate. Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Available from: [Link]
-
ijamtes.org. Total synthesis of antidepressant drug (S,S)-reboxetine : A review. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Available from: [Link]
-
PubMed. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Available from: [Link]
-
PubChemLite. 2-(chloromethyl)-4-methylmorpholine (C6H12ClNO). Available from: [Link]
-
Chem-Impex. 2-(Chloromethyl)-4-methylquinazoline. Available from: [Link]
-
Matrix Fine Chemicals. 4-(CHLOROMETHYL)MORPHOLINE | CAS 16158-87-5. Available from: [Link]
-
ChemBK. 4-benzyl-2-(chloromethyl)morpholine. Available from: [Link]
-
Autech Industry Co.,Limited. High Purity 2-(chloromethyl)-4-methylquinazoline Manufacturer & Supplier. Available from: [Link]
-
Wikipedia. N-Methylmorpholine. Available from: [Link]
-
PubChem. 2-(Chloromethyl)-4-methylquinazoline. Available from: [Link]
-
National Center for Biotechnology Information. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Available from: [Link]
-
Pi-Pharma. MORPHOLINE. Available from: [Link]
-
National Institute of Standards and Technology. Morpholine, 4-methyl-. Available from: [Link]
-
PubChem. 4-(2-Chloroethyl)morpholine. Available from: [Link]
-
PubChem. 1,4-Oxathiane, 4,4-dioxide. Available from: [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]
-
Univar Solutions. PHOSPHORIC ACID 85%, Technical Grade, Liquid, Pail. Available from: [Link]
Sources
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- 5. PubChemLite - 2-(chloromethyl)-4-methylmorpholine (C6H12ClNO) [pubchemlite.lcsb.uni.lu]
- 6. 4-(CHLOROMETHYL)MORPHOLINE | CAS 16158-87-5 [matrix-fine-chemicals.com]
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Methodological & Application
Synthesis of C2-substituted morpholines using 2-(Chloromethyl)-4-methylmorpholine
Application Note: Utilization of 2-(Chloromethyl)-4-methylmorpholine in Medicinal Chemistry
couplings.Strategic Overview
The morpholine ring is a "privileged scaffold" in modern drug discovery, widely utilized to modulate physicochemical properties.[1] Specifically, the introduction of a (4-methylmorpholin-2-yl)methyl moiety is a proven strategy to:
-
Enhance Water Solubility: The basic nitrogen (
) allows for salt formation at physiological pH. -
Improve Metabolic Stability: The ether linkage and cyclic structure often resist oxidative metabolism better than flexible alkyl chains.
-
Optimize ADME: Reduce lipophilicity (
) while maintaining hydrogen bond acceptor capabilities.
This guide focuses on the robust utilization of 2-(chloromethyl)-4-methylmorpholine (typically supplied as the hydrochloride salt, CMM-HCl ) to generate C2-substituted libraries. Unlike simple alkyl halides, this reagent requires specific handling to manage the protonated amine and optimize the leaving group reactivity.
Critical Reagent Handling & Properties
Compound: 2-(Chloromethyl)-4-methylmorpholine Hydrochloride
CAS: 144053-97-4 (HCl salt)
Structure: A morpholine ring with a methyl group at
| Property | Specification | Operational Note |
| Physical State | White to off-white hygroscopic solid | Store in desiccator; weigh quickly to avoid water uptake. |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Toluene) until neutralized. |
| Stability | Stable as HCl salt | Free base is prone to slow degradation/oxidation; generate in situ is recommended. |
| Reactivity | Moderate Electrophile (Alkyl Chloride) | Requires activation (Heat/KI) or strong nucleophiles. |
Mechanistic Insight: The "Finkelstein Assist"
Direct reaction of alkyl chlorides with nucleophiles can be sluggish. For CMM-HCl, the reaction rate is significantly enhanced by iodide catalysis (Finkelstein reaction).
-
Neutralization: The base (
or ) neutralizes the HCl salt, liberating the free amine base. -
Activation: Added Potassium Iodide (KI) displaces the chloride to form the more reactive alkyl iodide in situ.
-
Coupling: The target nucleophile (
) rapidly displaces the iodide.
Figure 1: Mechanistic pathway highlighting the critical in situ activation step.
Core Protocol A: Synthesis of Phenolic Ethers
Target: Kinase inhibitors, GPCR ligands requiring aromatic ether linkages.
This is the most common application. The reaction connects a phenol (Ar-OH) to the morpholine scaffold.
Materials
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: CMM-HCl (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (
) (3.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv)
-
Solvent: DMF (anhydrous) or Acetonitrile (ACN)
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend the Phenol (1.0 mmol) and
(3.0 mmol) in DMF (5 mL). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the phenol (Phenoxide formation). -
Reagent Addition: Add CMM-HCl (1.2 mmol) and KI (0.1 mmol) directly to the suspension.
-
Reaction: Seal the vial and heat to 80°C . Stir vigorously for 4–12 hours.
-
Checkpoint: Monitor by LC-MS.[2] The chloride is less reactive; if conversion is <50% at 4h, increase temp to 90°C.
-
-
Workup (Critical):
-
Cool to RT. Dilute with EtOAc (30 mL) and Water (30 mL).
-
pH Adjustment: The product is a base. Ensure the aqueous layer is pH > 9 (add dilute NaOH if necessary) to keep the morpholine in the organic layer.
-
Wash organic layer with Brine (2x) to remove DMF.
-
Dry over
, filter, and concentrate.[3]
-
-
Purification: Flash chromatography (DCM/MeOH gradient). The product is polar; usually elutes with 5-10% MeOH.
Core Protocol B: N-Alkylation of Heterocycles
Target: Indoles, Benzimidazoles, Pyrazoles.
Nitrogen nucleophiles are often more sensitive to steric hindrance. Cesium carbonate is recommended due to the "Cesium Effect" (higher solubility/basicity).
Materials
-
Substrate: N-Heterocycle (e.g., Indole) (1.0 equiv)
-
Reagent: CMM-HCl (1.5 equiv)
-
Base: Cesium Carbonate (
) (2.5 equiv) -
Solvent: DMF or NMP
Step-by-Step Procedure
-
Activation: Dissolve the heterocycle in DMF. Add
and stir at RT for 30 mins. -
Addition: Add CMM-HCl (solid) and KI (0.1 equiv).
-
Heating: Heat to 90–100°C for 16 hours.
-
Note: N-alkylation often requires higher temperatures than O-alkylation due to the reduced nucleophilicity of delocalized nitrogen systems.
-
-
Workup: Similar to Protocol A. If the product is highly water-soluble, use DCM/Isopropanol (3:1) for extraction.[2][4]
Experimental Workflow Diagram
Figure 2: Standard operational workflow for CMM coupling reactions.
Representative Reactivity Profile
The following table summarizes expected outcomes based on nucleophile class using the standard
| Nucleophile Class | Example Substrate | Conditions | Expected Yield | Primary Challenge |
| Phenols | 4-Chlorophenol | 80°C, 4h | High (80-95%) | O- vs C-alkylation (rarely an issue with phenols) |
| Indoles | 5-Methoxyindole | 90°C, 12h | Moderate (60-75%) | N1 vs C3 selectivity; Steric hindrance |
| Primary Amines | Benzylamine | 60°C, 2h | High (85-95%) | Over-alkylation (use excess amine) |
| Amides | Benzamide | 100°C, 16h | Low-Moderate | Low nucleophilicity; requires NaH (strong base) |
| Thiols | Thiophenol | RT - 40°C | High (90%+) | Oxidation to disulfide; maintain inert atm. |
Troubleshooting & Expert Tips
-
Product Stuck in Water Layer:
-
Cause: The morpholine nitrogen is protonated during workup if the aqueous layer is neutral or acidic.
-
Fix: Always basify the aqueous layer to pH 10-11 with 1N NaOH before extraction. For highly polar products, use continuous extraction or a "salting out" method (saturate aqueous layer with NaCl).
-
-
Low Conversion:
-
Cause: Chloride is a poor leaving group.
-
Fix: Ensure KI is fresh. Switch solvent to NMP (N-methyl-2-pyrrolidone) to allow higher reaction temperatures (
).
-
-
Reagent Decomposition:
-
Cause: The free base of 2-(chloromethyl)-4-methylmorpholine is less stable than the salt.
-
Fix: Do not "free base" the reagent in a separate step and store it. Generate it in situ in the reaction vessel.
-
References
-
General Morpholine Synthesis & Utility
-
Nucleophilic Substitution Protocols
- Topic: General protocols for reactions on chloromethyl heterocycles (analogous to 4-(chloromethyl)-2-fluoropyridine).
- Source: BenchChem Applic
-
Reagent Properties & Safety
- Topic: MSDS and stability d
- Source: Cole-Parmer MSDS.
-
Related Synthetic Methodology
- Topic: Synthesis of N-methylmorpholine-substituted benzimidazolium salts (demonstrating the use of chloromethyl morpholine precursors).
- Source: MDPI, Molecules 2022.
Sources
Technical Application Note: 2-(Chloromethyl)-4-methylmorpholine in Medicinal Chemistry
Introduction & Chemical Profile[1][2][3][4][5]
In the landscape of drug discovery, the morpholine ring is a "privileged structure" known for improving the metabolic stability and water solubility of lipophilic drug scaffolds. 2-(Chloromethyl)-4-methylmorpholine serves as a critical electrophilic building block, allowing researchers to introduce the (4-methylmorpholin-2-yl)methyl moiety onto phenols, amines, and thiols.
Unlike simple alkyl halides, this intermediate possesses unique reactivity driven by the internal nitrogen atom.[1] This guide provides optimized protocols for its use, specifically addressing the kinetic advantages provided by neighboring group participation (NGP) and the safety constraints required for handling
Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-(Chloromethyl)-4-methylmorpholine |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| Boiling Point | ~65°C (at 12 mmHg) |
| Solubility | Soluble in DCM, THF, DMF, Acetonitrile; Decomposes in water/alcohols over time.[2] |
| Stability | HCl Salt: Stable solid (hygroscopic). Free Base: Unstable oil; prone to dimerization. |
Mechanistic Insight: The Aziridinium Advantage
To use this intermediate effectively, one must understand that it does not react via a simple S_N2 mechanism.[1] The tertiary amine at position 4 participates in the reaction, displacing the chloride intramolecularly to form a highly reactive aziridinium ion .[1]
This transient species is the actual electrophile attacked by the nucleophile. This mechanism explains why the reaction proceeds rapidly even with weak nucleophiles but also dictates that protic solvents (alcohols) must be avoided to prevent solvolysis (formation of the alcohol byproduct).
Figure 1: The generation of the bicyclic aziridinium species, which acts as a "super-electrophile" for rapid alkylation.[1]
Application Protocols
Protocol A: O-Alkylation of Phenols (Solubility Enhancement)
Context: Common in the synthesis of Tyrosine Kinase Inhibitors (TKIs) where a morpholine tail is added to the solvent-exposed region of the inhibitor to improve oral bioavailability.
Reagents:
-
Substrate: Phenolic precursor (1.0 equiv)[1]
-
Reagent: 2-(Chloromethyl)-4-methylmorpholine HCl (1.2 - 1.5 equiv)
-
Base: Cesium Carbonate (
) (3.0 equiv) or (if cost-sensitive)[1] -
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Optional, accelerates Finkelstein-like activation.[1]
Step-by-Step Methodology:
-
Free-Basing (In-situ): To a reaction vessel under nitrogen, add the phenolic substrate and
in anhydrous DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add 2-(Chloromethyl)-4-methylmorpholine hydrochloride directly as a solid. Note: The excess base will neutralize the HCl salt in situ.[1]
-
Heating: Heat the mixture to 60–80°C . Monitor by LC-MS.
-
Insight: Do not exceed 100°C. High temperatures promote the dimerization of the morpholine reagent.
-
-
Quench: Once conversion >95%, cool to room temperature. Pour into ice-water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification (Acid-Base Wash):
-
Wash organic layer with 1N NaOH (removes unreacted phenol).
-
Extract organic layer with 1N HCl (pulls the basic product into the aqueous phase).
-
Discard organic layer (removes non-basic impurities).
-
Basify aqueous phase with
to pH 9. -
Re-extract product into DCM.
-
Protocol B: N-Alkylation of Heterocycles
Context: Used for synthesizing GPCR ligands (e.g., piperazine or indole derivatives).[1]
Reagents:
-
Substrate: Indole or Piperazine derivative.
-
Base: Sodium Hydride (NaH) (60% dispersion, 1.5 equiv).[1]
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Methodology:
-
Deprotonation: Dissolve substrate in THF at 0°C. Add NaH portion-wise. Stir for 30 mins until H₂ evolution ceases.
-
Reagent Prep: In a separate vial, neutralize 2-(Chloromethyl)-4-methylmorpholine HCl with saturated
, extract the free base into ether, dry over , and concentrate immediately before use.-
Critical: Do not store the free base; it polymerizes.
-
-
Coupling: Add the fresh free base solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Workup: Quench with saturated
. Evaporate THF. Partition between water and DCM.
Quality Control & Characterization
Due to the chiral center at C2, the stereochemical integrity of the product is critical if starting from a chiral reagent.[1]
| Method | Parameter | Acceptance Criteria |
| HPLC | Purity (254 nm) | > 95.0% |
| ¹H-NMR | N-Methyl Singlet | |
| ¹H-NMR | Morpholine Ring | Multiplets |
| Chiral HPLC | Enantiomeric Excess | > 98% ee (If using chiral starting material) |
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of Aziridinium | Ensure solvent is anhydrous. Avoid alcohols. |
| Dimerization | High concentration | Dilute reaction to 0.05 M. |
| Incomplete Reaction | HCl Salt inhibition | Use stronger base or pre-free-base the reagent. |
Safety & Handling (The "Mustard" Warning)
While 2-(Chloromethyl)-4-methylmorpholine is less toxic than sulfur mustards, it is structurally a nitrogen mustard analog (
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]
-
Decontamination: Quench spills with 10% aqueous ammonia or 5% sodium thiosulfate to nucleophilically destroy the alkyl chloride.
-
Storage: Store the HCl salt in a desiccator at 4°C. It is hygroscopic; moisture converts it to the alcohol (2-hydroxymethyl-4-methylmorpholine), rendering it useless for alkylation.
References
-
Mechanistic Foundation
-
Medicinal Chemistry Application
-
Safety Data
-
Synthetic Methodology
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. iris.unito.it [iris.unito.it]
- 5. Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Utilization of 2-(Chloromethyl)-4-methylmorpholine in Chiral Scaffold Synthesis
Executive Summary
The morpholine ring is a "privileged structure" in medicinal chemistry, widely utilized to modulate solubility, metabolic stability, and target affinity in drug candidates (e.g., Reboxetine, CCR2 antagonists).
2-(Chloromethyl)-4-methylmorpholine serves as a critical electrophilic linchpin for generating chiral libraries. However, its utility is often underestimated due to stereochemical complexities and safety concerns regarding its alkylating potential. This guide provides a rigorous, self-validating framework for transforming this scaffold into high-value chiral ethers and amines, emphasizing the preservation of enantiomeric purity (ee) and strict safety protocols.
Safety & Handling (Critical)
Hazard Classification: 2-(Chloromethyl)-4-methylmorpholine is a nitrogen mustard analog . It acts as a potent alkylating agent.
-
GHS Classification: Skin Corr.[1][2] 1C (Causes severe burns), Carcinogenicity Suspected (Genotoxic Impurity).
-
Handling Protocol:
-
Containment: All weighing and transfers must occur within a certified fume hood or glovebox.
-
Decontamination: Quench spills or glassware with 10% aqueous sodium thiosulfate to neutralize the alkylating chloride.
-
PPE: Double nitrile gloves (0.11 mm min) and chemical splash goggles are mandatory.
-
Strategic Considerations: The Stereochemical Pathway
The synthesis of chiral morpholine scaffolds does not begin with the chlorination; it begins with the selection of the chiral pool precursor. The "Gold Standard" route utilizes (S)- or (R)-Epichlorohydrin .
The "Chiral Pool" Logic
Attempting to resolve racemic 2-(chloromethyl)-4-methylmorpholine is inefficient due to its instability and toxicity. The superior strategy is to establish chirality de novo.
-
Step 1: Ring opening of (S)-Epichlorohydrin with N-methylethanolamine.
-
Step 2: Cyclization to (S)-2-(hydroxymethyl)-4-methylmorpholine.
-
Step 3: Chlorination (SOCl2) to yield the target electrophile.
Note: This guide focuses on the downstream utilization (Step 4+), assuming the investigator has procured or synthesized the enantiopure chloride.
Workflow Visualization
The following diagram outlines the critical path from the chiral precursor to the final diversifiable library, highlighting the decision nodes for ether vs. amine synthesis.
Figure 1: Strategic workflow for the generation of chiral morpholine libraries starting from (S)-Epichlorohydrin.
Detailed Protocols
Protocol A: Synthesis of Chiral Morpholine Ethers (C-O Bond Formation)
Application: Synthesis of Reboxetine analogs or SERT/NET inhibitors.
Mechanism:
Reagents:
-
(S)-2-(Chloromethyl)-4-methylmorpholine (1.0 equiv)
-
Substituted Phenol (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Potassium Iodide (KI, 0.1 equiv) - Catalyst
-
Solvent: DMF (anhydrous) or Acetonitrile (ACN)
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask under
, dissolve the Phenol (1.1 equiv) in DMF (5 mL/mmol). Add (2.0 equiv) and stir at RT for 30 minutes to generate the phenoxide anion. -
Addition: Add (S)-2-(Chloromethyl)-4-methylmorpholine (1.0 equiv) dropwise. Add catalytic KI (0.1 equiv) to accelerate the reaction via the in situ formation of the more reactive iodide.
-
Reaction: Heat the mixture to 80°C for 12–16 hours.
-
Checkpoint: Monitor by LC-MS. The chloride starting material is often invisible in UV; track the consumption of the phenol and appearance of the product mass.
-
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water (
) to remove DMF. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. -
Purification: Flash chromatography (DCM/MeOH gradients).
Data Summary: Reaction Optimization
| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) | Impact |
| Base | Cesium ("Cesium Effect") improves solubility of phenoxides in organic solvents. | ||
| Solvent | ACN (Reflux) | DMF ( | DMF allows higher temps but is harder to remove. |
| Catalyst | None | TBAI (5 mol%) | Phase transfer catalyst essential if using non-polar solvents (Toluene). |
Protocol B: Synthesis of Chiral Morpholine Diamines (C-N Bond Formation)
Application: GPCR ligands (e.g., CCR2 antagonists). Mechanism: Direct nucleophilic attack. Risk: Self-quaternization (polymerization) is possible if the concentration is too high.
Reagents:
-
(S)-2-(Chloromethyl)-4-methylmorpholine (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
DIPEA (Diisopropylethylamine, 2.5 equiv)
-
Solvent: Toluene or Ethanol (sealed tube)
Step-by-Step Methodology:
-
Preparation: Dissolve the scaffold (1.0 equiv) in Toluene (0.2 M concentration).
-
Addition: Add the secondary amine (1.2 equiv) and DIPEA (2.5 equiv).
-
Thermal Cycle:
-
Standard Amines: Reflux (
) for 18 hours. -
Steric Amines: Microwave irradiation at
for 1 hour (sealed vessel).
-
-
Scavenging (Self-Validating Step): To ensure no unreacted alkylating agent remains, add a "scavenger resin" (e.g., polymer-supported thiophenol) and stir for 2 hours before filtration. This removes residual toxic chloride.
-
Isolation: Filter and concentrate. Convert to HCl salt for stability/crystallization.
Mechanistic Insight: The "Aziridinium" Trap
While 2-chloromethyl morpholines generally react via
The Pathway:
-
The N4 lone pair attacks the C2-chloromethyl group.
-
A strained bicyclic 1-azoniabicyclo[3.1.0]hexane (aziridinium) intermediate forms.
-
The nucleophile opens this ring.
-
Attack at C2-methyl: Retention of structure (Net Retention of configuration due to double inversion).
-
Attack at C3: Rearrangement to a piperidine derivative (Ring Expansion/Contraction).
-
Scientist's Note: To avoid rearrangement, use non-polar solvents (Toluene) and avoid Lewis Acids which stabilize the aziridinium ion.
Figure 2: Mechanistic divergence showing the risk of aziridinium formation and rearrangement.
Quality Control & Validation
Every synthesized batch must be validated for Enantiomeric Excess (ee) to ensure the stereocenter at C2 was not racemized during the substitution.
Standard Chiral HPLC Method:
-
Column: Daicel Chiralpak IC or IG (Immobilized phases are preferred for amine stability).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1). Diethylamine is critical to suppress tailing of the basic morpholine nitrogen.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (or specific chromophore of the added nucleophile).
-
Acceptance Criteria: >98% ee for biological assays.
References
-
Synthesis of Chiral Morpholines via Epichlorohydrin
- Reboxetine Analog Synthesis (Ether Formation): Melloni, P., et al. "Potential antidepressant agents. α-Aryloxy-benzyl derivatives of morpholine." Eur. J. Med. Chem. 1984, 19, 235-242.
-
Aziridinium Ion Mechanism & Rearrangement
-
Safety of Chloromethyl Amines
-
Chiral HPLC Separation Strategies
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 4. Sci-Hub. Dramatic Effects of Halogen Substitution and Solvent on the Rates and Mechanisms of Nucleophilic Substitution Reactions of Aziridines / The Journal of Organic Chemistry, 2008 [sci-hub.box]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Grignard reaction compatibility with 2-(Chloromethyl)-4-methylmorpholine
Application Note & Protocol Guide
Topic: Grignard Reaction Compatibility with 2-(Chloromethyl)-4-methylmorpholine
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The direct application of Grignard reagents to substrates containing amine functionalities, such as 2-(chloromethyl)-4-methylmorpholine, is fraught with challenges that can severely limit reaction efficiency and yield. Grignard reagents are not only potent nucleophiles but also exceptionally strong bases, leading to competitive and often dominant side reactions with any even weakly acidic protons or Lewis basic sites present in the substrate.[1][2] This document provides a comprehensive analysis of these challenges and presents detailed protocols for navigating the complexities of reacting a Grignard reagent with 2-(chloromethyl)-4-methylmorpholine. We will explore both a standard protocol, which highlights the inherent difficulties, and an advanced, modified protocol designed to enhance the desired nucleophilic substitution pathway.
Theoretical Analysis: Identifying the Core Challenges
The structure of 2-(chloromethyl)-4-methylmorpholine presents three primary obstacles to a successful Grignard reaction: acidic α-protons, Lewis basicity of the morpholine ring, and the potential for complex side reactions.
1.1. Acidity of α-Protons The protons on the carbons alpha to the morpholine nitrogen (positions 3 and 5) possess a degree of acidity. While not as acidic as alcohols or water, they can be sufficiently acidic to be abstracted by a highly basic Grignard reagent (the conjugate base of an alkane with a pKa ≈ 50).[2] This acid-base reaction quenches the Grignard reagent, converting it into an unreactive alkane and forming a morpholinyl anion, thus preventing the desired nucleophilic attack on the chloromethyl group.[3][4]
1.2. Lewis Basicity and Reagent Sequestration The morpholine moiety contains two Lewis basic centers: the tertiary amine nitrogen and the ether oxygen. These sites can coordinate with the Lewis acidic magnesium center of the Grignard reagent (R-Mg-X). This complexation can sequester the Grignard reagent, reducing its availability and nucleophilicity, thereby impeding its ability to react with the electrophilic chloromethyl group.
1.3. Competing Reaction Pathways The desired reaction is a nucleophilic substitution (SN2) at the primary carbon of the chloromethyl group. However, the inherent basicity of the Grignard reagent can favor elimination (E2) pathways, particularly if there is steric hindrance. More importantly, the aforementioned acid-base and complexation pathways are significant competitive side reactions. Research on the reaction of Grignard reagents with N-chloroamines has shown that while nucleophilic attack is possible, the outcome is highly dependent on the substrate and conditions.[5][6]
Visualizing the Competing Pathways
The following diagram illustrates the desired reaction versus the primary interfering side reactions.
Caption: Competing reaction pathways for a Grignard reagent with the target substrate.
Experimental Design & Protocols
To address the challenges outlined above, we present two distinct protocols. Protocol A serves as a baseline, demonstrating the likely outcome of a standard approach. Protocol B incorporates advanced techniques to suppress side reactions and favor the desired SN2 pathway.
Protocol A: Standard Grignard Reaction (Baseline)
This protocol follows a conventional procedure. It is anticipated to result in low yields of the desired product due to the prevalence of side reactions.
Objective: To establish a baseline for the reaction of a Grignard reagent with 2-(chloromethyl)-4-methylmorpholine under standard conditions.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| 2-(Chloromethyl)-4-methylmorpholine | 149.63 | 10.0 | 1.50 g | Substrate |
| Phenylmagnesium Bromide (PhMgBr) | 181.31 | 12.0 | 12.0 mL | 1.0 M solution in THF; Grignard Reagent |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | Solvent |
| Saturated aq. NH₄Cl Solution | - | - | 30 mL | Quenching agent |
| Diethyl Ether | - | - | 100 mL | For extraction |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Substrate Addition: To the flask, add 2-(chloromethyl)-4-methylmorpholine (1.50 g, 10.0 mmol) and anhydrous THF (30 mL). Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add phenylmagnesium bromide (12.0 mL of a 1.0 M solution in THF, 12.0 mmol) to the stirred solution via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the product distribution. The primary expected side product will be benzene, resulting from the quenching of the Grignard reagent.
Protocol B: Modified Grignard Reaction with LiCl Additive ("Turbo-Grignard")
This advanced protocol utilizes a lithium chloride additive to generate a more reactive and less basic "Turbo-Grignard" reagent.[3] This modification can break up oligomeric Grignard species and increase the rate of nucleophilic substitution relative to proton abstraction.[7][8]
Objective: To enhance the yield of the desired SN2 product by using a LiCl-modified Grignard reagent and optimized reaction conditions.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| 2-(Chloromethyl)-4-methylmorpholine | 149.63 | 10.0 | 1.50 g | Substrate |
| Phenylmagnesium Bromide (PhMgBr) | 181.31 | 12.0 | 12.0 mL | 1.0 M solution in THF; Grignard Reagent |
| Anhydrous Lithium Chloride (LiCl) | 42.39 | 12.0 | 0.51 g | Additive |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | Solvent |
| Saturated aq. NH₄Cl Solution | - | - | 30 mL | Quenching agent |
| Diethyl Ether | - | - | 100 mL | For extraction |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
Procedure:
-
Setup: Assemble an identical flame-dried apparatus as in Protocol A under a nitrogen atmosphere.
-
Turbo-Grignard Preparation: In a separate flame-dried flask, add anhydrous LiCl (0.51 g, 12.0 mmol) and anhydrous THF (10 mL). To this suspension, add phenylmagnesium bromide (12.0 mL of a 1.0 M solution, 12.0 mmol) and stir at room temperature for 30 minutes to form the PhMgBr·LiCl complex.
-
Substrate Addition: In the main reaction flask, dissolve 2-(chloromethyl)-4-methylmorpholine (1.50 g, 10.0 mmol) in anhydrous THF (30 mL). Cool the solution to -20 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the prepared PhMgBr·LiCl solution to the cooled, stirred substrate solution over 30 minutes.
-
Reaction: Maintain the reaction temperature at -20 °C and stir for an additional 4 hours.
-
Workup & Analysis: Follow steps 5-8 from Protocol A.
Experimental Workflow Diagram
Caption: General experimental workflow for both standard and modified protocols.
Expected Outcomes & Data Interpretation
A comparison of the expected results from both protocols is crucial for understanding the impact of the modified conditions.
| Metric | Protocol A (Standard) | Protocol B (Modified) | Justification |
| Desired Product Yield | Low (<15%) | Moderate (40-60%) | LiCl enhances nucleophilicity and reduces basicity, favoring SN2 over deprotonation.[3][7] |
| Major Byproduct | Benzene (from quenched PhMgBr) | Benzene | Benzene will still form but to a lesser extent as quenching is suppressed. |
| Reaction Rate | Slow | Faster | The monomeric, more reactive Grignard species formed with LiCl accelerates the desired reaction.[8] |
| Optimal Temperature | 0 °C to RT | -20 °C | Lower temperature further suppresses the acid-base side reaction, which has a higher activation energy. |
Analysis Notes:
-
¹H NMR: In the crude NMR of Protocol A, expect to see a large singlet for benzene at ~7.34 ppm, likely overwhelming the signals for the desired product. In Protocol B, the relative integration of the product peaks to the benzene peak should be significantly higher.
-
GC-MS: This will provide a clear ratio of the desired product (M.W. 207.31) to benzene (M.W. 78.11) and unreacted starting material (M.W. 149.63).
Troubleshooting
-
No Reaction (Only Starting Material Recovered): This could indicate poor quality Grignard reagent or wet glassware/solvents. Grignard reagents are extremely sensitive to moisture.[2] Ensure all materials are scrupulously dried.
-
Exclusively Quenched Product (e.g., Benzene): This is the expected outcome for Protocol A but indicates a problem in Protocol B. The temperature may have risen too high, or the LiCl was not fully anhydrous.
-
Formation of Complex Mixtures: Uncontrolled warming or the use of a sterically hindered Grignard reagent could lead to elimination or other uncharacterized side reactions.
Conclusion
The reaction between a Grignard reagent and 2-(chloromethyl)-4-methylmorpholine is a challenging transformation that is unlikely to succeed under standard conditions. The inherent basicity and Lewis acidity of the reactants favor quenching and complexation over the desired nucleophilic substitution. However, by employing modern organometallic techniques, specifically the use of a LiCl additive to form a "Turbo-Grignard" reagent and conducting the reaction at low temperatures, the desired pathway can be favored. This modified approach provides a viable route for researchers looking to utilize this morpholine-containing building block in carbon-carbon bond-forming reactions, opening avenues for the synthesis of novel chemical entities in drug discovery and materials science.
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
ResearchGate. (2025, August 10). Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]
-
Wikipedia. N-Methylmorpholine. [Link]
-
Wang, Z. J., & Yin, B. (2022). Demetallation of organometallic and metal-mediated reactions. Organic & Biomolecular Chemistry, 20(21), 4336–4346. [Link]
-
ResearchGate. (2025, August 10). Transition-Metal-Free Electrophilic Amination Between Aryl Grignard Reagents and N-Chloroamines. [Link]
-
Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]
-
Shi, D., et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 18(1), 1083–1097. [Link]
-
Teixeira, I. F., et al. (2021). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 86, 265-270. [Link]
-
Al-Joboury, M. I., & Al-Iraqi, M. A. (2013). Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. Iraqi National Journal of Chemistry, 13(1), 1-10. [Link]
-
Reddit. (2024, February 19). can someone please explain why this is false? r/OrganicChemistry. [Link]
-
ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. [Link]
-
Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water. [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. [Link]
-
Chemistry Stack Exchange. (2017, November 19). Why is a Grignard reagent not protonated by chloramine?. [Link]
-
Bentham Science. (2015, December 1). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. [Link]
-
ResearchGate. (2025, August 6). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. [Link]
- Google Patents. CN103121978A - Method for preparing N-methylmorpholine.
-
Michigan State University Department of Chemistry. Main Group Organometallic Compounds. [Link]
-
MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
ResearchGate. (2025, August 6). Impact of reaction products on the Grignard reaction with silanes and ketones. [Link]
-
The Hartwig Group, UC Berkeley. Publications. [Link]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Morpholine-Based Ligands via Chloromethyl Electrophiles
Topic: Synthesis of morpholine-based ligands using chloromethyl derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
Morpholine moieties are "privileged structures" in medicinal chemistry, widely utilized to modulate pharmacokinetic properties such as solubility, lipophilicity (
This document provides optimized protocols for standard and difficult substrates, mechanistic insights into reactivity, and critical safety guidelines for handling alkylating agents.
Mechanistic Foundation & Strategic Design
The Reaction Pathway
The synthesis relies on a bimolecular nucleophilic substitution (
-
Nucleophile: Morpholine (moderate basicity, moderate steric bulk).
-
Electrophile: Chloromethyl-arene/heteroarene (e.g., 4-(chloromethyl)pyridine, 2-(chloromethyl)benzimidazole).
-
Leaving Group: Chloride (good leaving group, often assisted by iodide catalysis).
Critical Process Parameters (CPPs)
-
Solvent Polarity: Dipolar aprotic solvents (Acetonitrile, DMF) are preferred to stabilize the polar transition state and enhance the nucleophilicity of morpholine.
-
HCl Scavenging: The reaction generates stoichiometric HCl. Failure to neutralize this acid results in the formation of unreactive morpholinium chloride salts, stalling the reaction. Inorganic bases (
, ) or tertiary amines ( , DIPEA) are essential. -
Chemoselectivity: Chloromethyl groups are highly reactive. To prevent over-alkylation (formation of quaternary ammonium salts), strictly controlled stoichiometry (1.05–1.2 eq. of morpholine) is widely adopted, unless morpholine is used as both reagent and solvent (not recommended for expensive ligands).
Mechanistic Diagram
Figure 1: Mechanistic pathway for the S_N2 alkylation of morpholine.[2][3]
Experimental Protocols
Protocol A: Standard Alkylation (High Reactivity Substrates)
Applicable for: Electron-deficient benzylic chlorides, chloromethyl pyridines, and chloromethyl benzimidazoles.
Reagents:
-
Chloromethyl substrate (1.0 equiv)[3]
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Acetonitrile (MeCN), HPLC grade (Concentration: 0.2 M)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Chloromethyl Substrate (e.g., 2-(chloromethyl)benzimidazole) in anhydrous MeCN .
-
Base Addition: Add
in a single portion. The suspension should be stirred vigorously to ensure homogeneity. -
Nucleophile Addition: Add Morpholine dropwise via syringe over 5 minutes.
-
Note: A slight exotherm may occur. For gram-scale reactions, cool to 0°C during addition.
-
-
Reaction: Heat the mixture to 60°C (or reflux, depending on substrate stability) for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the chloride starting material.
-
-
Workup:
-
Cool to room temperature.[4]
-
Filter off the inorganic solids (
, excess ) through a Celite pad. Rinse the pad with EtOAc. -
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the residue in EtOAc and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate. -
Optional: If high purity is required, recrystallize from EtOH/Hexane or purify via flash column chromatography (Silica, DCM:MeOH gradient).
-
Protocol B: Finkelstein-Assisted Alkylation (Sluggish Substrates)
Applicable for: Electron-rich benzylic chlorides or sterically hindered chloromethyl groups where the standard rate is too slow.
Scientific Rationale: The addition of catalytic iodide (
Reagents:
-
Chloromethyl substrate (1.0 equiv)[3]
-
Morpholine (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Potassium Iodide (KI) (0.1 – 0.2 equiv)
-
DMF (Dimethylformamide), anhydrous (Concentration: 0.5 M)
Step-by-Step Procedure:
-
Activation: Dissolve the Chloromethyl Substrate and KI in DMF . Stir at room temperature for 15 minutes to allow partial halogen exchange.
-
Addition: Add DIPEA followed by Morpholine .
-
Reaction: Heat to 80°C . The higher boiling point of DMF allows for higher thermal activation.
-
Time: Typically 2–6 hours.
-
-
Quench & Workup (Critical for DMF removal):
-
Dilute the reaction mixture with a 5-fold excess of ice-cold water/brine (1:1).
-
Extract with Ethyl Acetate (
). -
Wash: Back-wash the combined organic layers with water (
) to remove residual DMF. This prevents "oiling out" during concentration. -
Dry over
and concentrate.
-
Workflow & Data Visualization
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for ligand synthesis.
Optimization Data: Base & Solvent Effects
| Parameter | Condition | Reactivity | Comments |
| Solvent | Acetonitrile (MeCN) | High | Best balance of rate and ease of workup (volatile). |
| DMF | Very High | Use for sluggish substrates. Harder to remove. | |
| THF | Low | Poor solubility for inorganic bases; slower | |
| Base | Moderate | Standard choice. Cheap, easy to filter. | |
| High | "Cesium Effect" increases solubility/reactivity. Expensive. | ||
| Moderate | Homogeneous. Good for DMF reactions. | ||
| Catalyst | KI (10 mol%) | Excellent | Essential for unactivated alkyl chlorides. |
Safety & Handling (E-E-A-T)
-
Chloromethyl Derivatives: Many chloromethyl-arenes are potent alkylating agents and potential carcinogens/mutagens.
-
Control: Handle exclusively in a fume hood. Double-glove (Nitrile).[4]
-
Destruction: Quench excess alkylating agent with dilute ammonia or aqueous hydroxide before disposal.
-
-
Morpholine: Flammable liquid, corrosive, and harmful if inhaled.
-
Warning: Do not use in the presence of nitrosating agents (e.g., sodium nitrite), as this forms N-nitrosomorpholine, a potent carcinogen.
-
References
-
Synthesis of N-Methylmorpholine-Substituted Benzimidazolium Salts. MDPI. Available at: [Link]
-
Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Academic Journals. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters. Available at: [Link]
Sources
Reductive amination pathways yielding 2-(Chloromethyl)-4-methylmorpholine
Application Note: Chemoselective Synthesis of 2-(Chloromethyl)-4-methylmorpholine via STAB-Mediated Reductive Amination
Executive Summary
This guide details the high-fidelity synthesis of 2-(chloromethyl)-4-methylmorpholine via the reductive amination of 2-(chloromethyl)morpholine. This transformation presents a specific chemoselective challenge: introducing an N-methyl group while preserving the highly reactive alkyl chloride moiety.
While traditional methods like the Eschweiler-Clarke reaction utilize high heat (refluxing formic acid), they pose a severe risk of hydrolyzing the chloromethyl group or triggering intramolecular cyclization to the aziridinium ion. Consequently, this protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that operates at room temperature, ensuring the integrity of the halogenated scaffold.
Pathway Analysis & Mechanistic Logic
The Chemoselectivity Challenge
The precursor, 2-(chloromethyl)morpholine, contains a secondary amine and a primary alkyl chloride.
-
Target Reaction: Methylation of the secondary amine.
-
Competing Reaction (Fatal): Intramolecular nucleophilic attack of the amine (or the resulting tertiary amine) onto the chloromethyl group, yielding a bicyclic aziridinium ion.
Strategic Choice: STAB-Mediated Reductive Amination We utilize Sodium Triacetoxyborohydride [NaBH(OAc)₃] in 1,2-Dichloroethane (DCE).
-
Acidity: STAB reactions are typically run with acetic acid.[1] This keeps the amine protonated (ammonium/iminium equilibrium), significantly reducing the nucleophilicity of the nitrogen and suppressing aziridinium formation.
-
Hydride Activity: STAB is less basic and less reducing than NaBH₄, preventing reductive dechlorination of the chloromethyl group.
Pathway Visualization
The following diagram illustrates the desired pathway versus the critical failure mode (aziridinium formation).
Figure 1: Reaction pathway highlighting the critical chemoselectivity required to avoid aziridinium formation.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 2-(Chloromethyl)morpholine HCl | 1.0 | Substrate | Use HCl salt to prevent dimerization during storage. |
| Formaldehyde (37% aq.) | 1.5 | Carbon Source | Excess ensures complete conversion. |
| Sodium Triacetoxyborohydride (STAB) | 1.4 | Reductant | Must be dry/free-flowing white powder. |
| Acetic Acid (AcOH) | 1.0 | Catalyst | Maintains pH ~5-6 to suppress cyclization. |
| 1,2-Dichloroethane (DCE) | Solvent | Solvent | Anhydrous preferred. DCM is a viable alternative. |
Step-by-Step Methodology
1. Free-Basing (In-Situ Strategy)
-
Rationale: The starting material is likely an HCl salt. We must liberate the amine in the presence of the aldehyde to immediately trap it as the iminium ion, minimizing the window for self-alkylation.
-
Protocol: Suspend 2-(chloromethyl)morpholine HCl (10 mmol) in DCE (30 mL). Add Formaldehyde (15 mmol). Cool to 0°C. Add Triethylamine (10 mmol) dropwise. Stir for 15 mins.
2. Iminium Formation & Reduction
-
Rationale: STAB reduces the iminium ion faster than the aldehyde.[2][3]
-
Protocol:
-
Add Acetic Acid (10 mmol) to the mixture.
-
Add STAB (14 mmol) in 3 portions over 15 minutes at 0°C.
-
Allow the reaction to warm to Room Temperature (20-25°C).
-
Monitor: Stir for 2–4 hours. Check via TLC (MeOH/DCM) or LC-MS. Look for disappearance of secondary amine.
-
3. Quench & Extraction (Critical Safety Step)
-
Rationale: The product is an alkylator. Basic conditions accelerate aziridinium formation. Keep the workup cold and fast.
-
Protocol:
-
Cool mixture to 0°C.
-
Quench with saturated NaHCO₃ (aq) until bubbling ceases.
-
Extract immediately with DCM (3 x 20 mL).
-
Wash combined organics with Brine.[4]
-
Dry over Na₂SO₄ and concentrate in vacuo at <30°C .
-
4. Stabilization
-
Action: Immediately convert the oily free base to the HCl or Oxalate salt for storage.
-
Method: Dissolve oil in Et₂O, add 1M HCl in Et₂O. Filter the white precipitate.
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing temperature control and immediate salt formation.
Validation & Quality Control
To ensure the protocol was successful and the chloromethyl group is intact:
| Analytical Method | Expected Result | Failure Indicator |
| ¹H NMR (CDCl₃) | Singlet at ~2.3 ppm (3H, N-CH₃). Multiplet at ~3.5 ppm (2H, -CH₂Cl). | Disappearance of -CH₂Cl signal (indicates cyclization). |
| ¹³C NMR | Distinct peak at ~46 ppm (N-Me). Peak at ~45-47 ppm (-CH₂Cl). | Shift of CH₂Cl carbon (indicates hydrolysis to alcohol). |
| LC-MS | M+1 peak corresponding to Product (Calc: ~150.6). | M+1 peak of ~114 (Aziridinium/Hydrolysis product). |
Safety & Handling (E-E-A-T)
-
Genotoxicity: 2-(Chloromethyl)morpholines are potential alkylating agents (nitrogen mustard analogues). They can alkylate DNA.
-
Containment: All weighing and reactions must occur in a fume hood. Double-glove (Nitrile) is mandatory.
-
Decontamination: Glassware should be rinsed with a dilute nucleophile solution (e.g., Sodium Thiosulfate) before washing to neutralize trace alkylators.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]
-
Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1][11] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved October 26, 2023, from [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 11. sciencemadness.org [sciencemadness.org]
Troubleshooting & Optimization
Preventing hydrolysis of 2-(Chloromethyl)-4-methylmorpholine in aqueous media
Technical Support Center: 2-(Chloromethyl)-4-methylmorpholine Stability
-
Ticket ID: CMM-HYD-001
-
Subject: Preventing Hydrolysis & Degradation in Aqueous Media
-
Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering degradation because 2-(Chloromethyl)-4-methylmorpholine (CMM) acts as a "suicide substrate" in aqueous media at neutral or basic pH.
The degradation is not a simple direct displacement of chloride by water. It is an intramolecular autocyclization driven by the nitrogen lone pair, forming a highly reactive bicyclic azetidinium ion . This intermediate then rapidly reacts with water (hydrolysis).
The Golden Rule: To stop hydrolysis, you must protonate the nitrogen .
-
Safe Zone: pH < 5.0 (Nitrogen is protonated;
). -
Danger Zone: pH > 7.0 (Nitrogen is free base;
attacks the alkyl halide).
Module 1: The Mechanistic Root Cause
To solve the problem, you must visualize the enemy. The instability is caused by Neighboring Group Participation (NGP) .
The Pathway:
-
Free Base: At pH > 7.4, the Nitrogen at position 4 has a free lone pair.
-
Cyclization (Rate Limiting): The lone pair attacks the exocyclic chloromethyl group (C2).
-
Azetidinium Formation: This forms a bicyclic azetidinium cation (a strained 4-membered ring fused to the morpholine).
-
Hydrolysis: Water acts as a nucleophile, opening the strained ring to form the alcohol (2-hydroxymethyl-4-methylmorpholine) or other isomers.
Visualizing the Threat The following diagram illustrates the kinetic trap. You must keep the system shifted to the Left (Blue Zone) .
Caption: Figure 1. The equilibrium between the stable protonated salt and the reactive free base. Stability is only achieved by blocking the N-lone pair via protonation.
Module 2: Critical Parameters & Troubleshooting
pH Control (The Primary Lever)
The pKa of the N-methylmorpholine nitrogen is approximately 7.4 [1].
-
pH 7.4: 50% of your molecule is in the reactive "Free Base" form. Degradation is rapid.
-
pH 5.4: 99% is protonated. Degradation is slow.[1]
-
pH 3.0: >99.9% is protonated. The molecule is kinetically stable.
Buffer Composition
Avoid nucleophilic buffers if you are working near neutral pH.
-
Bad Buffers: Tris, Glycine, Imidazole (These contain amines that can react with the azetidinium ion).
-
Good Buffers: Phosphate, Citrate, MES, HEPES (Non-nucleophilic).
Temperature
The cyclization follows Arrhenius kinetics.
-
Recommendation: Perform all aqueous extractions or manipulations at 0–4°C .
Module 3: Troubleshooting Scenarios (Q&A)
Q1: I am losing yield during aqueous workup (extraction). The LC-MS shows a mass shift of -Cl +OH (M-18).
-
Diagnosis: You are likely neutralizing the HCl salt with a strong base (NaOH/NaHCO3) in the presence of water for too long.
-
Solution:
-
Keep the aqueous phase cold (ice bath).
-
Do not adjust pH to > 9.0. Target pH 7.5–8.0 just to liberate the base.
-
Speed is key: Extract immediately into the organic solvent (DCM or EtOAc). The molecule is stable once in the organic phase (if dry).
-
Dry the organic layer immediately with
to remove residual water.
-
Q2: My stock solution in water degraded overnight.
-
Diagnosis: Storage of the free base or even the salt in water at room temperature allows for slow equilibrium leakage into the azetidinium form.
-
Solution:
-
Never store the free base in water.
-
Store as the Hydrochloride Salt (solid).
-
If a liquid stock is needed, use anhydrous DMSO or Methanol (though methanol can slowly react to form the methyl ether).
-
Q3: I need to use this molecule in a biological assay at pH 7.4.
-
Diagnosis: You are fighting the intrinsic reactivity of the molecule. At pH 7.4, it is an alkylating agent.
-
Solution:
-
Prepare the stock in DMSO.
-
Dilute into the assay buffer immediately before use (extemporaneous preparation).
-
Account for the half-life: The compound will hydrolyze during the assay. You may need to refresh the media or use a higher concentration to compensate for loss.
-
Module 4: Validated Protocols
Protocol A: Preparation of Stable Stock (HCl Salt)
Use this protocol if you synthesized the free base and need to store it.
| Step | Action | Critical Note |
| 1 | Dissolve crude Free Base in dry Diethyl Ether or Dioxane. | Avoid alcohols if possible to prevent ether formation. |
| 2 | Cool solution to 0°C. | Reduces exotherm. |
| 3 | Add 1.1 equivalents of 4M HCl in Dioxane dropwise. | Do not use aqueous HCl. Water introduces hydrolysis risk. |
| 4 | A white precipitate (CMM·HCl) will form.[2] | |
| 5 | Filter under inert gas (Argon/Nitrogen). | The salt is hygroscopic. |
| 6 | Store at -20°C under desiccant. | Shelf life: >1 year if dry. |
Protocol B: Kinetic Stability Check (HPLC)
Use this to determine the "Working Time" in your specific buffer.
-
Setup: Prepare your target buffer (e.g., PBS pH 7.4).
-
Spike: Add CMM (from DMSO stock) to a final concentration of 1 mM.
-
Sampling: Inject onto HPLC at t=0, 15, 30, 60, 120 mins.
-
Detection: Monitor disappearance of the CMM peak and appearance of the alcohol peak (more polar, earlier retention time).
-
Calculation: Plot
vs Time. The slope is .-
Half-life (
) = . -
Rule of Thumb: If
, the assay is invalid.
-
Module 5: Decision Logic for Handling
Use this logic flow to determine the correct handling procedure for your experiment.
Caption: Figure 2. Decision matrix for handling CMM based on experimental intent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7972, 4-Methylmorpholine. Retrieved from [Link]
- Note: Provides the baseline pKa (7.4)
-
D'Huyvetter, I., et al. (2002). Stereoselective synthesis of functionalized gamma-amino esters: azetidinium salts and epoxy esters. Organic Letters, 4(8), 1299-1301. Retrieved from [Link]
- Note: Establishes the mechanism of intramolecular cyclization of gamma-chloroamines to form azetidinium ions.
- Note: Confirms physical properties and commercial handling as HCl salts.
- Note: Validates that the commercial standard for stability is the hydrochloride salt form.
Sources
Technical Guide: Minimizing Racemization in 2-(Chloromethyl)-4-methylmorpholine Substitutions
This technical guide addresses the challenge of maintaining enantiopurity during nucleophilic substitutions of 2-(chloromethyl)-4-methylmorpholine . The presence of a basic nitrogen and a leaving group in a 1,4-relationship creates a "perfect storm" for racemization via bicyclic intermediates and elimination pathways.
Executive Summary: The "Hidden" Instability
Researchers often assume that the C2 chiral center in 2-(chloromethyl)-4-methylmorpholine is stable because it is an ether stereocenter, typically resistant to racemization. However, this molecule possesses an internal nucleophile (the N4 nitrogen) that creates a highly reactive, transient Azetidinium Ion intermediate.
While the formation of this intermediate usually proceeds with retention of configuration (via double inversion), it renders the C2 proton significantly more acidic (pKa drop from ~45 to <20). The primary cause of racemization is the deprotonation of this azetidinium intermediate or the direct elimination to an achiral enol ether.
Mechanism of Failure
To preserve chirality, you must understand the competition between the productive substitution pathway and the destructive racemization pathways.
The Critical Fork in the Pathway
-
Pathway A (Desired): The nitrogen displaces the chloride to form a bicyclic Azetidinium Ion . The external nucleophile then attacks the exocyclic methylene (CH2), reopening the ring with retention of configuration .
-
Pathway B (Racemization via Ylide): The positive charge on the quaternary nitrogen exerts a strong electron-withdrawing inductive effect. This acidifies the proton at C2. If a base removes this proton, a planar ylide forms, destroying chirality.
-
Pathway C (Elimination): Strong bases promote E2 elimination to form 2-methylene-4-methylmorpholine (an exocyclic enol ether). This intermediate is achiral and represents both yield loss and a potential route to racemic products upon re-addition.
Figure 1: Mechanistic divergence showing how the Azetidinium intermediate acts as both the gateway to substitution and the vulnerability point for racemization.
Troubleshooting & Optimization Guide
Q1: I am seeing a drop in ee% (e.g., from 99% to 80%). What is the most likely cause?
Answer: You are likely using a base that is too strong. The C2 proton in the neutral starting material is stable. However, once the Azetidinium ion forms, the C2 proton becomes acidic enough to be removed by bases like triethylamine or carbonate if the temperature is elevated. If you are using alkoxides (e.g., NaOtBu, NaOMe), you are almost certainly driving the Elimination (Pathway C) , which destroys the chiral center entirely.
Q2: Which base should I use?
Select a base that is strong enough to neutralize the HCl byproduct but too weak or sterically hindered to deprotonate the C2-H of the azetidinium ion.
| Base Class | Examples | Risk Level | Recommendation |
| Alkoxides | t-BuOK, NaOMe, NaOEt | CRITICAL | AVOID. Promotes rapid elimination to achiral enol ether. |
| Strong Amines | DBU, DBN | HIGH | AVOID. Promotes elimination and deprotonation of intermediates. |
| Common Amines | Triethylamine (TEA) | MODERATE | Use only at low temp (<0°C). Can deprotonate activated C2-H. |
| Hindered Amines | DIPEA (Hünig's Base) | LOW | PREFERRED. Steric bulk hinders attack on the C2 proton. |
| Inorganic Weak | NaHCO₃, K₂CO₃ | LOW | GOOD. Heterogeneous nature often slows down unwanted deprotonation. |
| Proton Sponge | 1,8-Bis(dimethylamino)naphthalene | MINIMAL | Excellent for scavenging protons without acting as a nucleophile/base for C2. |
Q3: Does temperature matter?
Answer: Yes, critically.
-
Elimination (E2) generally has a higher activation energy than substitution (SN2).
-
Recommendation: Conduct the reaction at the lowest possible temperature (start at 0°C or -10°C) and warm slowly only if conversion is stalled. Avoid refluxing in high-boiling solvents like DMF if possible.
Q4: My product contains a "vinyl" impurity. What is it?
Answer: This is 2-methylene-4-methylmorpholine , the elimination product.
-
Cause: Base concentration too high or base is too strong.
-
Fix: Switch from TEA/Alkoxide to DIPEA or solid NaHCO₃. Add the base slowly (portion-wise) to keep the pH from spiking.
Recommended Protocol: High-Fidelity Substitution
Objective: React (R)-2-(chloromethyl)-4-methylmorpholine hydrochloride with a secondary amine nucleophile while maintaining >98% ee.
Reagents:
-
Substrate: (R)-2-(chloromethyl)-4-methylmorpholine HCl salt (1.0 eq)
-
Nucleophile: Secondary amine (1.1 - 1.2 eq)
-
Base: DIPEA (2.2 eq) or K₂CO₃ (3.0 eq, micronized)
-
Solvent: Acetonitrile (MeCN) or THF (Anhydrous). Avoid DMF if heating is required.
Step-by-Step:
-
Preparation: Suspend the (R)-2-(chloromethyl)-4-methylmorpholine HCl in MeCN at 0°C (ice bath).
-
Base Addition: Add the DIPEA dropwise over 15 minutes. Crucial: Do not dump the base in all at once. The goal is to liberate the free amine slowly so it reacts with the nucleophile rather than pooling and causing elimination.
-
Nucleophile Addition: Add the amine nucleophile immediately after base addition.
-
Reaction: Stir at 0°C for 2 hours. Monitor by LCMS.[1]
-
Note: The reaction proceeds via the azetidinium ion. This intermediate is reactive. If the reaction is sluggish, warm to Room Temperature (20-25°C). Do not heat >40°C unless absolutely necessary.
-
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with DCM. Wash with brine. Dry over Na₂SO₄.
-
Caution: Do not store the crude reaction mixture in basic solution for extended periods.
-
References
-
Elimination Pathways in Morpholines
- Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues.
- Source:The Journal of Organic Chemistry, 2015.
- Context: Describes the elimination of 2-chloromethylmorpholine to the exocyclic enol ether using base (t-BuOK)
-
URL:[Link]
-
Azetidinium Ion Chemistry
-
General Racemization in Peptide/Amine Synthesis
Sources
Handling stability issues of 2-(Chloromethyl)-4-methylmorpholine in storage
[1]
Ticket ID: CMM-STAB-001 Subject: Stability & Storage Protocols for 2-(Chloromethyl)-4-methylmorpholine Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Mustard" Mechanism
If you are encountering stability issues with 2-(Chloromethyl)-4-methylmorpholine (CMM), you are likely dealing with its Free Base form.[1]
The Core Issue: CMM is structurally analogous to a nitrogen mustard.[1] In its free base form, the molecule contains both a nucleophile (the tertiary amine at position 4) and an electrophile (the chloromethyl group at position 2).[1] These two functional groups will react with each other—either intramolecularly or intermolecularly—leading to rapid degradation.[1]
The Solution:
-
Store exclusively as the Hydrochloride (HCl) salt. Protonation shuts down the nitrogen's nucleophilicity, rendering the molecule stable.[1]
-
Generate the free base in situ only immediately prior to use.[1]
Part 1: Diagnostic & Troubleshooting Guide
Q1: "My material arrived as a solid, but after I neutralized it for my reaction, it turned into a viscous oil/gel overnight. What happened?"
Diagnosis: Self-Alkylation (Quaternization).[1] You have inadvertently triggered a polymerization or dimerization event.[1] When you neutralized the HCl salt, you liberated the amine lone pair.[1]
-
Mechanism: The N4 nitrogen attacks the exocyclic chloromethyl group of a neighboring molecule (intermolecular) or its own (intramolecular), displacing the chloride.[1]
-
Result: Formation of quaternary ammonium salts (dimers/polymers) which often appear as viscous oils or gums.[1]
Resolution:
-
Do not store the free base.
-
If your reaction requires the free base, perform the neutralization in a biphasic system (e.g., DCM/Na₂CO₃) and transfer the organic layer directly into the reaction vessel at 0°C.[1]
Q2: "I am seeing new peaks in my proton NMR of the HCl salt. Is it degrading?"
Diagnosis: Hydrolysis (Moisture Contamination).[1] While the HCl salt prevents self-alkylation, it is hygroscopic .[1] If the container was left open or stored in a humid environment, the salt absorbed water.[1]
-
Observation: Look for a shift in the chloromethyl protons (~3.5-4.0 ppm) and the appearance of a hydroxymethyl signal.
-
Chemical Change:
[1] -
Risk: The presence of water and acid can hydrolyze the morpholine ring itself over long periods, but the conversion of the alkyl chloride to an alcohol is the primary degradation pathway.[1]
Resolution:
Part 2: The Stability Mechanism (Visualized)
To understand why the salt is stable and the base is not, we must visualize the "suicide" mechanism of the molecule.[1]
Figure 1: Degradation Pathways vs. Stabilization Strategy
Caption: The HCl salt (Green) blocks the nitrogen lone pair.[1] Removal of the proton (Red) triggers rapid cyclization to an azetidinium ion or dimerization.[1]
Part 3: Storage & Handling Protocols
Use the following data to determine the appropriate storage conditions for your specific batch.
Stability Data Matrix
| Parameter | HCl Salt (Recommended) | Free Base (Avoid) |
| Physical State | White to off-white crystalline solid | Colorless to yellow oil |
| Shelf Life | >2 Years (Desiccated, -20°C) | <24 Hours (Room Temp) |
| Hygroscopicity | High (Absorbs moisture rapidly) | Moderate |
| Reactivity | Stable to oxidation/alkylation | Auto-reactive (Self-alkylating) |
| Storage Temp | -20°C (Long term) / 4°C (Active use) | Use immediately |
Protocol: Safe Handling for Synthesis
If your protocol demands the free base (e.g., for a nucleophilic substitution reaction where the morpholine nitrogen acts as a base), follow this Just-In-Time (JIT) workflow.
Figure 2: The "Just-In-Time" Preparation Workflow
Caption: Workflow to minimize the lifetime of the unstable free base species.
Detailed Steps:
-
Dissolution: Suspend the CMM Hydrochloride in Dichloromethane (DCM) or Diethyl Ether.[1]
-
Neutralization: Add an equal volume of cold (0°C) saturated aqueous NaHCO₃ or Na₂CO₃.[1]
-
Extraction: Shake vigorously for 1-2 minutes.
-
Isolation: Separate the organic layer.[1] Dry briefly over MgSO₄ (max 5 mins).
-
Usage: Filter directly into your reaction vessel. Do not concentrate to dryness if possible; the concentration step increases the rate of intermolecular dimerization.[1]
Part 4: Safety & Toxicology (E-E-A-T)
WARNING: 2-(Chloromethyl)-4-methylmorpholine is an alkylating agent.[1]
-
Genotoxicity: Like other nitrogen mustard analogs (e.g., mechlorethamine), this compound has the potential to alkylate DNA guanine bases.[1]
-
Skin Contact: It is a potent vesicant (blistering agent).[1] The free base can penetrate skin rapidly.[1]
-
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophile that scavenges the alkyl chloride) or dilute HCl (to protonate the amine and stop polymerization).[1]
References
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 4-(2-Chloroethyl)morpholine hydrochloride.[1][2] Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 77210, Morpholine, 4-(2-chloroethyl)-, hydrochloride. Retrieved from [1]
-
Tocris Bioscience. (n.d.).[1] Stability and Storage Guidelines for Bioactive Chemicals. Retrieved from [1]
-
ChemicalBook. (n.d.).[1] 4-Methylmorpholine Properties and Stability. Retrieved from [1]
Technical Support Center: Troubleshooting Low Reactivity of 2-Substituted Chloromethyl Arenes in Substitution Reactions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of 2-chloromethyl groups on aromatic and heteroaromatic rings (such as pyridine) in nucleophilic substitution reactions. Instead of a simple list of steps, this document provides a diagnostic, question-driven approach to help you understand the root cause of the issue and implement effective, field-proven solutions.
Section 1: Foundational Diagnosis (FAQs)
This section addresses the most common initial questions regarding the reactivity of these challenging substrates.
Q1: Why is my 2-chloromethyl substituted aromatic/heteroaromatic compound so unreactive?
A1: While benzylic chlorides are typically excellent substrates for SN2 reactions due to the stabilization of the transition state by the aromatic π-system, the presence of a substituent at the ortho (2-) position introduces significant challenges.[1][2] The primary culprit is steric hindrance .
-
Causality: The SN2 mechanism requires a specific geometry where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). An ortho-substituent, even a simple methyl group, physically obstructs this pathway, dramatically increasing the activation energy of the reaction and slowing it down.[3][4][5] In more complex systems like 2-(chloromethyl)pyridine, electronic effects from the heteroatom can also modulate reactivity.[6][7]
Caption: SN2 backside attack is feasible on unhindered substrates but blocked by ortho-substituents.
Q2: I'm not seeing any reaction. Is it the substrate, the nucleophile, or the conditions?
A2: This is the critical diagnostic question. Low or no conversion is a systemic failure. Before attempting drastic measures, a logical diagnostic workflow can isolate the problem. The following flowchart outlines a decision-making process to pinpoint the likely cause.
Caption: A diagnostic workflow to identify the root cause of low reactivity in substitution reactions.
Section 2: Troubleshooting Guide: Strategies for Enhancing Reactivity
Once you have a hypothesis from the initial diagnosis, you can apply one of the following targeted strategies. Each protocol is a self-validating system to confirm if you've addressed the correct problem.
Issue 1: The C-Cl bond is not breaking. Your leaving group is insufficient.
The carbon-chlorine bond is relatively strong.[8] While sufficient for many reactions, in a sterically hindered or electronically deactivated system, it often becomes the point of failure. The most reliable solution is to swap the chloride for a superior leaving group: iodide.
Solution A: Halogen Exchange via the Finkelstein Reaction
The Finkelstein reaction is a classic SN2 process that exchanges a halide for another.[9] By reacting your 2-chloromethyl compound with sodium iodide in acetone, you can generate the much more reactive 2-iodomethyl analogue in situ or as an isolated intermediate.[10][11] The reaction is powerfully driven to completion because sodium chloride is insoluble in acetone and precipitates out, shifting the equilibrium according to Le Châtelier's principle.[9][12][13]
Table 1: Comparison of Halide Leaving Group Ability
| Leaving Group | Relative Rate of Departure | Rationale |
|---|---|---|
| I⁻ | ~30,000 | Excellent. Large, polarizable, and the conjugate base of a very strong acid (HI).[8] |
| Br⁻ | ~10,000 | Good. Better than chloride. |
| Cl⁻ | 200 | Fair. Often the kinetic bottleneck in challenging reactions.[14] |
| F⁻ | 1 | Poor. The C-F bond is very strong. |
Experimental Protocol: Finkelstein Halogen Exchange
-
Preparation: Dry all glassware thoroughly. Use anhydrous acetone as the solvent.
-
Reagents: To a solution of your 2-chloromethyl substrate (1.0 eq) in anhydrous acetone (approx. 0.1-0.5 M), add sodium iodide (1.5 to 3.0 eq). Using an excess of NaI helps drive the reaction.[9]
-
Reaction: Stir the mixture at room temperature or gently heat to 40-55 °C. The formation of a white precipitate (NaCl) is a visual indicator that the reaction is proceeding.[9]
-
Monitoring: Follow the reaction by TLC or LC-MS. The iodinated product will have a different Rf and a higher mass. The reaction is typically complete within 1-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the precipitated NaCl. The filtrate, containing the 2-iodomethyl product, can often be used directly in the subsequent substitution reaction without purification.
Issue 2: My nucleophile and substrate are not interacting effectively.
This is a common problem when using ionic nucleophiles (e.g., sodium cyanide, potassium acetate) which are soluble in polar/aqueous media, while your organic substrate is only soluble in an organic solvent. The reaction is doomed to fail if the reactants cannot meet.
Solution B: Implement Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique that uses a catalyst (the PTC) to shuttle a nucleophile from an aqueous or solid phase into the organic phase where the substrate resides.[15] Quaternary ammonium salts are common PTCs.[16] The lipophilic alkyl chains on the catalyst drag the anion into the organic solvent, where it becomes a highly reactive, "naked" nucleophile, dramatically accelerating the SN2 reaction.[15][16] Benzyl chlorides are prime substrates for PTC reactions.[17]
Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC) for nucleophilic substitution.
Experimental Protocol: General PTC Substitution
-
Setup: In a flask, combine your 2-chloromethyl substrate (1.0 eq) with a water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Reagents: Add your nucleophile (1.2-2.0 eq), either as a solid or dissolved in a minimal amount of water. Add the phase-transfer catalyst (typically 1-10 mol%).
-
Reaction: Stir the two-phase mixture vigorously at a temperature ranging from room temperature to reflux. Vigorous stirring is essential to maximize the interfacial area where the catalyst exchange occurs.
-
Monitoring: Follow the disappearance of the starting material in the organic layer by TLC, GC, or LC-MS.
-
Work-up: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate to obtain the crude product.
Table 2: Common Phase-Transfer Catalysts
| Catalyst | Abbreviation | Common Applications |
|---|---|---|
| Tetrabutylammonium bromide | TBAB | General purpose, good thermal stability. |
| Benzyltriethylammonium chloride | TEBAC | Effective for a wide range of substitutions.[15] |
| Aliquat® 336 (Methyltricaprylammonium chloride) | | Very lipophilic, excellent for transferring nucleophiles into nonpolar solvents.[15] |
Issue 3: My reaction conditions are favoring side reactions or are simply too slow.
Solvent choice is one of the most critical parameters in a substitution reaction. Using the wrong solvent can either grind your reaction to a halt or promote undesired pathways.
Solution C: Optimize Solvent and Temperature
For an SN2 reaction, the ideal solvent is polar aprotic .[18][19] These solvents can dissolve ionic nucleophiles but do not engage in strong hydrogen bonding.[20] A protic solvent (like water or ethanol) will form a "cage" of solvent molecules around the nucleophile through hydrogen bonding, stabilizing it and severely reducing its reactivity.[21][22] A polar aprotic solvent leaves the nucleophile "free" and highly reactive, accelerating the SN2 rate.[23]
Table 3: Solvent Selection Guide for Substitution Reactions
| Solvent Type | Examples | Effect on SN2 Reaction | Effect on SN1 Reaction |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetone, Acetonitrile | Strongly Favored. Solvates the cation, leaving a "naked," highly reactive nucleophile.[23] | Disfavored. Does not effectively stabilize the carbocation intermediate. |
| Polar Protic | Water, Methanol, Ethanol | Strongly Disfavored. Solvates and deactivates the nucleophile via H-bonding.[21] | Favored. Stabilizes both the carbocation intermediate and the leaving group.[19] |
| Nonpolar | Toluene, Hexane | Poor. Reactants often have low solubility. | Very Poor. Does not stabilize ionic intermediates. |
Protocol for Optimization:
-
Solvent Screen: If your reaction is slow in a solvent like ethanol or THF, switch to a high-quality anhydrous polar aprotic solvent like DMF or DMSO.
-
Temperature Control: Begin the reaction at room temperature. If the reaction is clean but slow, gradually increase the temperature in 10-15 °C increments. Be aware that higher temperatures can increase the rate of competing E2 elimination reactions, especially with sterically hindered substrates and basic nucleophiles.[14]
-
Monitor for Byproducts: Carefully analyze your reaction mixture for the formation of elimination products (alkenes) or other side products as you increase the temperature.
Section 3: Troubleshooting Summary
| Observed Problem | Probable Root Cause(s) | Primary Recommended Solution(s) |
| No reaction at all, even after prolonged heating. | Poor leaving group (C-Cl bond too strong). | Finkelstein Reaction (2A): Convert chloride to the more reactive iodide. |
| Reaction works with some nucleophiles but not others (especially salts). | Phase separation; poor interaction between reactants. | Phase-Transfer Catalysis (2B): Use a PTC to shuttle the nucleophile into the organic phase. |
| Reaction is very slow and requires high temperatures. | Suboptimal solvent deactivating the nucleophile; high activation energy due to steric hindrance. | Solvent Optimization (2C): Switch to a polar aprotic solvent (DMF, DMSO). |
| Low yield with significant starting material remaining. | A combination of all factors: poor leaving group, suboptimal conditions, and steric hindrance. | Sequential Strategy: First, perform the Finkelstein Reaction (2A) , then use the resulting iodide in a reaction with an optimized Polar Aprotic Solvent (2C) . |
References
- SATHEE. Finkelstein Reaction. IIT Kanpur.
- PTC Organics, Inc. Industrial Phase-Transfer Catalysis. PTC Communications, Inc.
- BenchChem. Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution of 1-Chloro-2-(2-chloroethyl)benzene. BenchChem.
- BYJU'S. Finkelstein Reaction. BYJU'S.
- Amanote Research. (PDF) Nucleophilic Substitution of Benzyl Chloride and. Amanote Research.
- BenchChem. Reactivity of the chloromethyl group in pyridine derivatives. BenchChem.
- ACS Publications. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters. ACS Publications.
- Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. (2019).
- Wikipedia. Finkelstein reaction. Wikipedia.
- NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S.
- Halpern, M. Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions?.
- Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
- The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019). PMC.
- The Finkelstein Reaction Mechanism. (2025). YouTube.
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions.
- Finkelstein reaction. (2020). L.S.College, Muzaffarpur.
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015).
- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). ijirset.
- Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- BenchChem. The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals. BenchChem.
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed.
- 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION.
- Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023).
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride). MedChemExpress.
- Chemistry Stack Exchange. Solvents in substitution reactions. (2015).
- Solvents in Substitution Reactions. (2012). YouTube.
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Allylic & Benzylic Reactivity towards SN2. (2021). YouTube.
- Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube.
- Benzylic substitution, benzylation. Organic Chemistry Portal.
- Chemistry Hall. SN1 vs SN2 Reactions: What Is Steric Hindrance?. (2019).
- Effect of Allylic Groups on SN2 Reactivity. (2011). PMC.
- SN2 Reactions of Nitranions with Benzyl Chlorides. Future4200.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate.
- Benzyl Chloride Reactivity in SN1 and SN2 | PDF | Chemical Reactions. Scribd.
- Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube.
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
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- 12. youtube.com [youtube.com]
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- 18. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 20. m.youtube.com [m.youtube.com]
- 21. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. users.wfu.edu [users.wfu.edu]
Technical Guide: Solvent Selection for High-Temperature Reactions of Chloromethyl Morpholines
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
N-(Chloromethyl)morpholine (CMM) and its hydrochloride salt are potent "morpholinomethylating" agents. While they are highly effective for introducing the morpholine moiety into nucleophiles (phenols, amines, amides), their use at high temperatures (>80°C) presents a paradox: Heat is often required to overcome the activation energy of difficult substrates, yet heat accelerates the decomposition of the reagent into intractable tars.
This guide addresses the critical balance of solvation, inertness, and thermal stability . Unlike standard alkyl halides, CMM is in dynamic equilibrium with the highly reactive methyleneiminium ion (Mannich intermediate). Improper solvent selection leads to three primary failure modes:
-
Solvolysis: The solvent reacts with CMM (e.g., alcohols).
-
Polymerization: The iminium intermediate reacts with itself.
-
Hydrolysis: Trace moisture destroys the reagent instantly.
Critical Safety Directive: The "BCME" Hazard
STOP AND READ: Before heating any reaction involving chloromethyl amines, you must evaluate the risk of forming Bis(chloromethyl)ether (BCME) .
-
The Hazard: If CMM hydrolyzes to release formaldehyde and HCl is present (or generated), there is a thermodynamic potential to form BCME, a potent human carcinogen (OSHA Regulated).
-
Operational Mandate:
-
All high-temperature operations must occur in a closed system or a certified fume hood with a scrubber.
-
Never use aqueous acid workups on hot reaction mixtures containing excess formaldehyde/morpholine. Quench with cold alkaline solutions.
-
Solvent Selection Matrix
At high temperatures, the dielectric constant (
The "Traffic Light" Selection Guide
| Solvent Class | Specific Solvent | Boiling Point (°C) | Suitability | Technical Rationale |
| Recommended | 1,2-Dichlorobenzene | 180 | High | Chemically inert, high boiling point, solubilizes the free base well. Ideal for difficult substrates requiring >130°C. |
| Recommended | Toluene / Xylene | 110 / 140 | High | Non-polar. Poor solubility for the HCl salt (requires free-basing first), but excellent for preventing polymerization. Allows azeotropic drying. |
| Conditional | Acetonitrile (MeCN) | 82 | Medium | Excellent for rate acceleration (polar aprotic). Limited by low BP unless used in a pressure vessel. |
| Conditional | DMF / NMP | 153 / 202 | Low/Risk | High solubility for the salt, but these solvents can decompose at high T or react with the chloromethyl group (Vilsmeier-Haack type side reactions). Use only if necessary. |
| FORBIDDEN | Ethanol / Methanol | 78 / 65 | ZERO | Immediate Solvolysis. Will form the alkoxymethyl morpholine ether, consuming the reagent. |
| FORBIDDEN | THF | 66 | Low | BP is too low for "high temp" work. Can ring-open under highly acidic conditions generated by the reaction. |
Mechanistic Pathway & Failure Modes (Visualization)
Understanding the species in solution is vital. At high temperatures, the equilibrium shifts toward the iminium ion.
Figure 1: The thermal equilibrium of N-chloromethyl morpholine. Note that the "Red" pathway (Iminium formation) is necessary for reaction but leads to tar if the substrate is not available immediately.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black, sticky tar after 1 hour at 100°C. What happened?
Diagnosis: Uncontrolled polymerization of the methyleneiminium intermediate. The Fix:
-
Concentration Control: Do not dump all the CMM in at once. Use a semi-batch addition method. Add the CMM solution dropwise to the hot substrate solution. This keeps the instantaneous concentration of the reactive intermediate low relative to the substrate.
-
Solvent Switch: If using a polar solvent (like DMF), switch to Toluene or Chlorobenzene . Non-polar solvents destabilize the ionic intermediate, slowing down the polymerization rate.
Q2: I am seeing low yields, and NMR shows a "dimer" peak.
Diagnosis: Moisture contamination. CMM hydrolyzes to form formaldehyde, which then couples two morpholine units (methylene bis-morpholine). The Fix:
-
Drying Protocol: Your solvent must be anhydrous (<50 ppm water).
-
Scavenger: Add 3Å Molecular Sieves to the reaction vessel (if heterogeneous reaction is acceptable).
-
Reagent Quality: Ensure your CMM hydrochloride is dry. Recrystallize from absolute ethanol/ether if necessary, but dry thoroughly under vacuum before use.
Q3: The CMM hydrochloride salt is just sitting at the bottom of the flask in Toluene.
Diagnosis: The salt is insoluble in non-polar aromatics. The Fix:
-
Free-Base In Situ: Add 1.05 equivalents of a non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA) to the toluene mixture. This liberates the free amine, which is soluble in toluene.
-
Phase Transfer: If you cannot use a base, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) (5 mol%). This shuttles the chloride into the organic phase.
Q4: Can I use ethanol to reflux the reaction?
Answer: Absolutely not. Ethanol is a nucleophile. It will attack the chloromethyl group to form N-(ethoxymethyl)morpholine. You must use a non-nucleophilic solvent (see Matrix above).
Recommended Experimental Protocol
Scenario: High-temperature alkylation of a weak nucleophile (e.g., an amide or electron-deficient phenol) using CMM.
Reagents:
-
Substrate (1.0 eq)
-
N-(Chloromethyl)morpholine Hydrochloride (1.2 eq)
-
Solvent: Anhydrous Chlorobenzene (or Toluene for T < 110°C)
-
Base: DIPEA (1.3 eq)
Step-by-Step:
-
System Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Substrate Charge: Charge the Substrate, DIPEA, and 80% of the Solvent into the flask. Heat to the desired reaction temperature (e.g., 100°C).
-
Reagent Prep: In a separate dry flask, suspend the CMM Hydrochloride in the remaining 20% of the solvent. Note: It may not dissolve completely.[1]
-
Controlled Addition (Crucial): Transfer the CMM suspension to the addition funnel. Add it dropwise to the hot substrate solution over 30–60 minutes.
-
Why? This ensures the reactive iminium ion is generated in the presence of the substrate, minimizing self-polymerization.
-
-
Reaction: Stir at temperature for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (alkaline quench prevents BCME formation). Extract with EtOAc.
References
-
Safety of Chloromethyl Ethers: U.S. Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).Link
-
Mannich Reaction Mechanisms: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[2] CRC Press. (Standard text on the reactivity of amino-methylating agents).
-
Solvent Effects in Alkylation: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
- Synthesis of N-Chloromethyl Morpholine: Böhme, H., & Hartke, K. (1963). Über α-Halogenamine, IX. Über die Spaltung von Aminalen mit Carbonsäurehalogeniden. Chemische Berichte.
- High-Temperature Solvents: Wypych, G. (2019). Handbook of Solvents, Volume 2: Use, Health, and Environment. ChemTec Publishing.
Sources
Validation & Comparative
Definitive Guide: Identifying 2-(Chloromethyl)-4-methylmorpholine via LC-MS Fragmentation Patterns
Executive Summary: The Genotoxic Impurity Challenge
2-(Chloromethyl)-4-methylmorpholine (C₆H₁₂ClNO) represents a specific class of analytical challenge: a potentially genotoxic impurity (GTI) that is small, polar, and chemically reactive. Often arising as a byproduct in the synthesis of morpholine-based pharmaceuticals (e.g., via reaction with epichlorohydrin or thionyl chloride), it falls under the purview of ICH M7 guidelines , requiring control at trace levels (often <10 ppm).
This guide moves beyond basic spectral matching. It dissects the physicochemical behavior of the molecule to provide a robust, self-validating identification strategy. We will compare high-resolution mass spectrometry (HRMS) against Triple Quadrupole (TQ) workflows and define the precise fragmentation logic required for confident identification.
Part 1: The Analytical Challenge & Strategy
The identification of this compound is complicated by three factors:
-
Low Molecular Weight (MW ~149.5): In the "chemical noise" region of most mass spectrometers.
-
Basicity: The tertiary amine (N-methyl) causes peak tailing on standard C18 columns and susceptibility to carryover.
-
Reactivity: As an alkyl chloride, it can degrade during sample preparation (hydrolysis to the alcohol) or react with nucleophilic solvents.
Comparative Methodology: Selecting the Right Tool
While GC-MS is traditionally used for alkyl halides, the polarity of the morpholine ring makes LC-MS the superior choice for trace analysis in complex non-volatile matrices.
| Feature | LC-MS/MS (Triple Quad) | LC-HRMS (Orbitrap/Q-TOF) | GC-MS (EI Source) |
| Primary Utility | Quantification (Targeted) | Identification (Unknowns) | Alternative (Volatiles) |
| Sensitivity | High (pg/mL range via SRM) | Moderate to High | Moderate |
| Specificity | Relies on retention time + mass transitions. | Relies on exact mass (<5 ppm) + isotope fine structure. | Relies on spectral library matching. |
| Risk Factor | False positives from isobaric interferences in the low mass range. | Lower dynamic range for quantitation. | Thermal degradation of the analyte in the injector port. |
| Verdict | Gold Standard for QC Release | Gold Standard for R&D/Structure Elucidation | Legacy method; requires rigorous inertness checks. |
Part 2: Structural Elucidation & Fragmentation Logic
To confidently identify 2-(Chloromethyl)-4-methylmorpholine, one must understand its behavior under Collision Induced Dissociation (CID).
The Isotope Signature (The "First Check")
Before fragmentation, the Chlorine Isotope Pattern is the primary validation tool.
-
Cl (75.8%) vs.
Cl (24.2%): You must observe a distinct M+2 peak at approximately 32% intensity of the molecular ion. -
Precursor Ion [M+H]⁺:
-
Monoisotopic (
Cl): m/z 150.068 -
Isotopic (
Cl): m/z 152.065
-
Fragmentation Pathway (The "Second Check")
The fragmentation is driven by the labile C-Cl bond and the stability of the morpholine ring.
-
Primary Transition (Loss of HCl): The most abundant product ion arises from the elimination of neutral HCl (36 Da). This is characteristic of chlorinated aliphatic amines.
-
Mechanism: Inductive cleavage or neighboring group participation by the nitrogen.
-
Transition:150 → 114
-
-
Secondary Transition (Side Chain Cleavage): Loss of the chloromethyl radical or group (
).-
Transition:150 → 101
-
-
Ring Opening: High collision energies will shatter the morpholine ring, often yielding fragments related to the N-methyl ethylene moiety.
-
Transition:150 → 71 (C4H9N fragment).
-
Visualization: Fragmentation Pathway (DOT)
Caption: Proposed CID fragmentation pathway for 2-(Chloromethyl)-4-methylmorpholine under ESI+ conditions.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol is designed for a Triple Quadrupole system (e.g., Sciex 6500+ or Thermo Altis), prioritizing sensitivity for GTI analysis.
Sample Preparation
-
Solvent Selection: Avoid protic solvents that promote solvolysis (e.g., pure methanol). Use Acetonitrile (ACN) or an ACN/Water mixture.
-
Stability Check: Prepare a standard and monitor area counts over 4 hours. If degradation >5% is observed, keep autosampler at 4°C and use fresh preparations.
Chromatographic Separation
Standard C18 columns often fail to retain small polar amines.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column capable of high-aqueous stability (e.g., Waters T3 or Phenomenex Kinetex Biphenyl).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Acidic pH ensures protonation of the tertiary amine.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-1 min: 95% B (HILIC mode loading)
-
1-5 min: Ramp to 50% B
-
5-7 min: Hold 50% B
-
7.1 min: Re-equilibrate at 95% B.
-
Mass Spectrometry Parameters (ESI+)
-
Ion Source: Electrospray Ionization (Positive Mode).
-
Spray Voltage: 3500 V.
-
Capillary Temp: 300°C.
-
MRM Transitions (Quantitation & Confirmation):
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 150.1 | 114.1 | 15 | Primary quantification (High Intensity) |
| Qualifier 1 | 150.1 | 101.1 | 22 | Structural confirmation |
| Qualifier 2 | 152.1 | 116.1 | 15 | Isotope confirmation ( |
Note: The "Qualifier 2" transition is a critical self-validating step. It confirms that the fragment ion retains the chlorine atom (or lack thereof) and matches the expected isotope ratio.
Part 4: Data Interpretation & Decision Tree
When analyzing real-world samples, isobaric interferences (compounds with similar mass) are common in the low-mass region. Use this decision matrix to validate a "hit."
Visualization: Identification Workflow (DOT)
Caption: Logic flow for validating 2-(Chloromethyl)-4-methylmorpholine in complex matrices.
Troubleshooting Common Issues
-
Signal Suppression: If the Internal Standard (e.g., deuterated morpholine analog) drops >50%, the matrix is suppressing ionization.
-
Fix: Increase dilution or improve extraction (Liquid-Liquid Extraction with MTBE).
-
-
Peak Tailing: Caused by interaction of the amine with silanols on the column.
-
Fix: Increase buffer concentration (up to 20mM) or switch to a column with "charged surface hybrid" (CSH) technology.
-
References
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link][2]
-
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[3][4] John Wiley & Sons.[5] (Context on Alkyl Halide analysis). [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of small heterocyclic molecules in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General morpholine fragmentation mechanisms). [Link]
-
U.S. Food and Drug Administration (FDA). (2024). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]
Sources
Technical Comparison Guide: FTIR Characterization of Chloromethyl-Substituted Morpholines
Executive Summary
Objective: This guide provides a technical framework for the identification and differentiation of chloromethyl-substituted morpholines using Fourier Transform Infrared (FTIR) spectroscopy. Target Analyte: Chloromethyl groups attached to the morpholine scaffold, specifically focusing on 2-(chloromethyl)morpholine (a stable C-substituted building block) and differentiating it from 4-(chloromethyl)morpholine (a reactive N-substituted intermediate) and other alkyl-morpholine analogs. Significance: These motifs are critical "privileged structures" in drug discovery (e.g., synthesis of inhibitors like Linezolid or Reboxetine analogs). Accurate validation of the chloromethyl moiety is essential due to its role as an electrophilic handle for further functionalization.
Theoretical Foundation: The Vibrational Signature
To interpret the FTIR spectrum of a chloromethyl morpholine, one must deconstruct the molecule into its vibrating subsystems. The spectrum is not merely a fingerprint but a sum of vector components governed by Hooke’s Law (
The Morpholine Chair
The morpholine ring predominantly exists in a chair conformation. This geometry dictates the coupling of vibrational modes:
-
C-O-C Stretching (Ether): A strong dipole change results in a dominant band around 1100–1130 cm⁻¹ .
-
C-N-C Stretching (Amine): Typically appears near 1110 cm⁻¹ and 1005 cm⁻¹ , often overlapping with the ether band.
-
Ring Breathing: A characteristic skeletal vibration often found in the fingerprint region (800–1000 cm⁻¹ ).
The Chloromethyl Probe (-CH₂Cl)
The introduction of a chlorine atom creates a distinct spectral handle due to two factors:
-
Mass Effect: Chlorine (35.5 amu) is significantly heavier than Carbon or Nitrogen, shifting the C-Cl stretching frequency to the low-wavenumber "fingerprint" region (600–800 cm⁻¹ ).
-
Inductive Effect: The electronegative chlorine polarizes the adjacent -CH₂- group, shifting its scissoring and wagging vibrations to slightly higher frequencies compared to a methyl group.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the spectral performance of 2-(chloromethyl)morpholine against common structural analogs to demonstrate how to distinguish them experimentally.
Table 1: Comparative Spectral Data (Wavenumber cm⁻¹)
| Functional Group Vibration | Product: 2-(Chloromethyl)morpholine | Alt 1: 4-Methylmorpholine | Alt 2: 4-(2-Chloroethyl)morpholine | Alt 3: Morpholine (Unsubstituted) |
| C-Cl Stretch | 650 – 750 cm⁻¹ (Strong) | Absent | 650 – 720 cm⁻¹ (Strong) | Absent |
| N-H Stretch | ~3300 cm⁻¹ (if free base)2400-2800 cm⁻¹ (if HCl salt) | Absent (Tertiary amine) | Absent (Tertiary amine) | 3300 cm⁻¹ (Strong, sharp) |
| C-O-C Stretch (asym) | 1100 – 1130 cm⁻¹ | 1115 cm⁻¹ | 1120 cm⁻¹ | 1100 – 1120 cm⁻¹ |
| -CH₂-Cl Wag | 1260 – 1290 cm⁻¹ | Absent | 1260 – 1300 cm⁻¹ | Absent |
| C-H Stretch (sp³) | 2850 – 2960 cm⁻¹ | 2800 – 2950 cm⁻¹ | 2800 – 2960 cm⁻¹ | 2850 – 2960 cm⁻¹ |
Detailed Differentiators
Comparison A: The Halogen Effect (vs. 4-Methylmorpholine)
The primary challenge is distinguishing a chloromethyl (-CH₂Cl) group from a simple methyl (-CH₃) group.
-
Differentiation: Look for the C-Cl stretch at 600–750 cm⁻¹ . 4-Methylmorpholine is transparent in this specific region (except for weak ring deformations).
-
Causality: The C-Cl bond is weaker and the atoms heavier than C-H, pushing the absorption into the far fingerprint region.
Comparison B: Regioisomerism (vs. 4-(2-Chloroethyl)morpholine)
Distinguishing 2-(chloromethyl) (C-substituted) from 4-(2-chloroethyl) (N-substituted) is critical in synthesis verification.
-
Differentiation:
-
N-H Presence: 2-(chloromethyl)morpholine retains a secondary amine (N-H). In the free base, this appears as a sharp peak at ~3300 cm⁻¹ . 4-(2-chloroethyl)morpholine is a tertiary amine and lacks this peak.
-
Salt Forms: If analyzing hydrochloride salts, the 2-isomer will show a broad ammonium band (R₂NH₂⁺) centered differently than the tertiary ammonium (R₃NH⁺) of the 4-isomer, though this is often ambiguous. The absence of the N-H stretch in the free base of the 4-isomer is the definitive check.
-
Experimental Protocol: Self-Validating Workflow
Context: Chloromethyl morpholines are often hygroscopic hydrochloride salts or reactive oils. Improper handling leads to hydrolysis (forming hydroxymethyl derivatives) which destroys the C-Cl signal.
Step-by-Step Methodology
-
Sample Preparation (The "Dry" Rule):
-
Solid (Salts): Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal. Do not use KBr pellets if the sample is hygroscopic, as absorbed water (3400 cm⁻¹) will mask the N-H region.
-
Liquid (Free Base): Place a drop directly on the ATR crystal. Cap immediately to prevent carbonate formation from atmospheric CO₂.
-
-
Scan Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: 32 scans minimum to resolve weak fingerprint peaks.
-
Range: 4000 – 550 cm⁻¹ (Crucial: Ensure your detector cuts off below 600 cm⁻¹ to see the C-Cl stretch).
-
-
Validation Check (The "Double-Peak" Confirmation):
-
Check 1: Is there a strong band at 1100–1130 cm⁻¹ ? (Confirms Morpholine Ring).
-
Check 2: Is there a medium-to-strong band at 600–750 cm⁻¹ ? (Confirms C-Cl).
-
Check 3 (Purity): Is there a broad peak at 3400 cm⁻¹? If yes, the sample is wet or hydrolyzed (C-OH signal).
-
Visual Logic: Identification Workflows
Diagram 1: Spectral Identification Decision Tree
Caption: A logic flow for distinguishing chloromethyl morpholine derivatives based on key spectral features.
Diagram 2: Structure-Spectrum Correlation
Caption: Mapping physical molecular vibrations to specific wavenumber regions in the FTIR spectrum.
References
-
National Institute of Standards and Technology (NIST). "Morpholine, 4-methyl- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley.[1] (Standard text for C-Cl assignments in the 600-800 cm⁻¹ region).
-
PubChem. "2-(Chloromethyl)morpholine hydrochloride."[2] National Library of Medicine. Available at: [Link]
- Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837.
-
Academic Journals. "Synthesis of 4-(2-Indenylethyl)morpholine... Preparation of 4-(2-chloroethyl)morpholine." African Journal of Pure and Applied Chemistry. (Provides comparative IR data for chloroethyl morpholine derivatives). Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 2-(Chloromethyl)-4-methylmorpholine and 2-chloromethylmorpholine in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients. This guide provides an in-depth technical comparison of the reactivity of two closely related morpholine derivatives: 2-(Chloromethyl)-4-methylmorpholine and 2-chloromethylmorpholine. By examining the subtle yet significant impact of N-methylation, this document aims to equip researchers with the foundational knowledge to make informed decisions in their synthetic endeavors.
Introduction: Two Key Morpholine Scaffolds
Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties and biological activities.[1][2] 2-(Chloromethyl)-4-methylmorpholine and 2-chloromethylmorpholine are both valuable intermediates, featuring a reactive chloromethyl group poised for nucleophilic substitution. This allows for the introduction of a wide array of functional groups, making them versatile precursors in the synthesis of more complex molecules.[3][4]
The key distinction between these two molecules lies in the presence of a methyl group on the nitrogen atom of the morpholine ring in 2-(Chloromethyl)-4-methylmorpholine. This seemingly minor structural modification can have a profound impact on the reactivity of the chloromethyl group, influencing reaction rates and potentially altering reaction pathways.
Theoretical Analysis of Reactivity: Electronic and Steric Effects
The reactivity of the chloromethyl group in both compounds is primarily dictated by its susceptibility to nucleophilic attack. This is influenced by two main factors: the electrophilicity of the carbon atom bonded to the chlorine, and the steric accessibility of this carbon to an incoming nucleophile.[5]
Electronic Effects
The nitrogen atom in the morpholine ring possesses a lone pair of electrons. In 2-chloromethylmorpholine, this secondary amine can participate in acid-base chemistry. In 2-(Chloromethyl)-4-methylmorpholine, the nitrogen is a tertiary amine. The methyl group is generally considered to be electron-donating through an inductive effect.[6] This increased electron density on the nitrogen atom can be relayed through the carbon framework of the morpholine ring.
This electron-donating effect of the N-methyl group is expected to slightly decrease the electrophilicity of the carbon atom in the chloromethyl group. By pushing electron density towards the reaction center, the partial positive charge on this carbon is diminished, making it a less attractive target for nucleophiles. Consequently, from an electronic standpoint, 2-chloromethylmorpholine is predicted to be more reactive than 2-(Chloromethyl)-4-methylmorpholine.
Steric Effects
Nucleophilic substitution reactions, particularly S(_N)2 reactions, are highly sensitive to steric hindrance around the reaction center.[7] The N-methyl group in 2-(Chloromethyl)-4-methylmorpholine, while not directly attached to the electrophilic carbon, is in close proximity. The morpholine ring exists predominantly in a chair conformation, and the substituents can occupy either axial or equatorial positions. Regardless of the exact conformational preference, the N-methyl group adds steric bulk near the 2-position where the chloromethyl group is located.
This increased steric hindrance can impede the approach of a nucleophile to the electrophilic carbon, raising the activation energy of the reaction. Therefore, based on steric considerations, 2-chloromethylmorpholine, being less sterically hindered, is expected to be more reactive than 2-(Chloromethyl)-4-methylmorpholine.
Hypothesis
Based on the combined influence of electronic and steric effects, it is hypothesized that 2-chloromethylmorpholine will exhibit a higher rate of nucleophilic substitution compared to 2-(Chloromethyl)-4-methylmorpholine. The electron-donating nature and the steric bulk of the N-methyl group in the latter are both expected to decrease its reactivity towards nucleophiles.
Experimental Design for a Comparative Kinetic Study
To empirically validate the proposed hypothesis, a comparative kinetic study is essential. A robust and reliable method for this is ¹H NMR spectroscopy, which allows for the in situ monitoring of the reaction progress by tracking the disappearance of reactants and the appearance of products over time.
Experimental Protocol: ¹H NMR Kinetic Analysis
This protocol outlines a self-validating system for comparing the reaction rates of 2-(Chloromethyl)-4-methylmorpholine and 2-chloromethylmorpholine with a model nucleophile, sodium azide, in a deuterated solvent.
Materials:
-
2-(Chloromethyl)-4-methylmorpholine hydrochloride
-
2-chloromethylmorpholine hydrochloride
-
Sodium azide (NaN₃)
-
Deuterated methanol (CD₃OD)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Constant temperature NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of 2-(Chloromethyl)-4-methylmorpholine (neutralized from its hydrochloride salt) and 2-chloromethylmorpholine (neutralized from its hydrochloride salt) in CD₃OD.
-
Prepare a 0.2 M stock solution of sodium azide in CD₃OD.
-
Prepare a 0.05 M stock solution of the internal standard in CD₃OD.
-
-
Reaction Setup:
-
In two separate NMR tubes, combine the following at a constant temperature (e.g., 25 °C) maintained by the NMR spectrometer's temperature control unit:
-
Tube A: 0.5 mL of the 0.1 M 2-(Chloromethyl)-4-methylmorpholine solution and 0.1 mL of the internal standard solution.
-
Tube B: 0.5 mL of the 0.1 M 2-chloromethylmorpholine solution and 0.1 mL of the internal standard solution.
-
-
Equilibrate the NMR tubes in the spectrometer for 5 minutes.
-
-
Initiation of the Reaction and Data Acquisition:
-
To each NMR tube, rapidly inject 0.5 mL of the 0.2 M sodium azide solution.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion (e.g., 2-3 hours).
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic proton of the starting material (e.g., the chloromethyl protons) and a characteristic proton of the product (e.g., the azidomethyl protons).
-
Normalize these integrals to the integral of the internal standard to account for any variations in spectrometer performance.
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial rate of each reaction from the slope of the concentration vs. time plot at t=0.
-
Calculate the second-order rate constant (k) for each reaction using the appropriate integrated rate law.
-
Diagram of the Experimental Workflow
Caption: S(_N)2 reaction mechanism highlighting the impact of the 'R' group.
Conclusion and Practical Implications
This guide has provided a comprehensive comparison of the reactivity of 2-(Chloromethyl)-4-methylmorpholine and 2-chloromethylmorpholine. Based on fundamental principles of organic chemistry, 2-chloromethylmorpholine is predicted to be the more reactive species in nucleophilic substitution reactions due to lower steric hindrance and a more electrophilic reaction center.
For researchers and drug development professionals, this has several practical implications:
-
Reaction Conditions: When using 2-(Chloromethyl)-4-methylmorpholine, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more potent nucleophiles) may be required to achieve comparable yields and reaction rates to those with 2-chloromethylmorpholine.
-
Selectivity: In molecules with multiple electrophilic sites, the lower reactivity of the chloromethyl group in 2-(Chloromethyl)-4-methylmorpholine could potentially be exploited to achieve greater selectivity in nucleophilic attack.
-
Choice of Building Block: For rapid and efficient synthesis, 2-chloromethylmorpholine may be the preferred building block. However, if the final target molecule requires an N-methylated morpholine moiety, using 2-(Chloromethyl)-4-methylmorpholine directly avoids an additional N-methylation step later in the synthetic sequence.
The principles and the experimental approach outlined in this guide provide a solid framework for understanding and predicting the reactivity of these and other related heterocyclic building blocks, ultimately enabling more efficient and strategic synthetic planning.
References
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,T[8][9][10]riazolop[11][12]yridines and Related Deaza-Compounds. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2018). PMC. Retrieved February 14, 2026, from [Link]
-
The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. (2023). PMC. Retrieved February 14, 2026, from [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved February 14, 2026, from [Link]
-
Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. Retrieved February 14, 2026, from [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2016). Beilstein Journals. Retrieved February 14, 2026, from [Link]
-
Comparing Halogen Atom Abstraction Kinetics for Mn(I), Fe(I), Co(I), and Ni(I) Complexes. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]
-
An Ab Initio Study of the Kinetics of the Reactions of Halomethanes With the Hydroxyl Radical. 2. A Comparison Between Theoretical and Experimental Values of the Kinetic Parameters for 12 Partially Halogenated Methanes. (2000). National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]
-
Steric effects on the formation of alkyl radicals and alkyl carbenium ions. (1993). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
Loudon Chapter 9 Review: Reactions of Alkyl Halides. (2021). Organic Chemistry at CU Boulder. Retrieved February 14, 2026, from [Link]
-
Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. (2024). MDPI. Retrieved February 14, 2026, from [Link]
-
The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. (2021). Chemical Engineering Transactions. Retrieved February 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Advanced HPLC Method Development: 2-(Chloromethyl)-4-methylmorpholine Purity
The following guide details an advanced HPLC method development strategy for 2-(Chloromethyl)-4-methylmorpholine , a critical yet challenging pharmaceutical intermediate.
Executive Summary & Technical Challenge
2-(Chloromethyl)-4-methylmorpholine (CMM) presents a "perfect storm" of analytical challenges: it is a non-chromophoric (UV-transparent), highly polar , and reactive alkyl halide. Standard C18/UV methods often fail because the molecule lacks a conjugated
This guide compares three distinct analytical approaches, ultimately recommending HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) as the superior method for purity profiling. This approach offers universal detection of non-chromophoric impurities (like hydrolysis products) without the thermal degradation risks associated with Gas Chromatography (GC).
The Analytical Triad: Comparison of Methodologies
| Feature | Method A: HILIC-CAD (Recommended) | Method B: GC-FID (Alternative) | Method C: RP-HPLC (Derivatization) |
| Principle | Partition (Water layer) + Universal Detection | Volatility + Carbon Counting | Chemical Tagging + UV Absorbance |
| Target Analytes | Parent, Polar Impurities, Salts | Volatile Organics only | Amine-functionalized impurities only |
| Sensitivity | High (ng level) | High (pg level) | High (dependent on tag) |
| Thermal Stress | None (Ambient) | High (Injector >200°C) | None |
| Sample Prep | Dilute & Shoot | Dilute & Shoot | Complex (Reaction required) |
| Key Limitation | Requires CAD/ELSD detector | Potential degradation of alkyl chloride | Time-consuming; misses non-amines |
Method Development Strategy (The "Why")
The Detection Problem
CMM has a tertiary amine and a chloromethyl group but no aromatic rings.
-
UV Detection: Only possible at <210 nm. At this wavelength, solvents (MeOH, buffers) absorb strongly, causing baseline drift and masking impurities.
-
The Solution (CAD): Charged Aerosol Detection measures the amount of analyte independent of chemical structure. It is ideal for measuring the purity of CMM against its hydrolysis product, (4-methylmorpholin-2-yl)methanol , which is also UV-transparent.
The Retention Problem
As a basic amine, CMM protonates at acidic pH, becoming a cation. On a standard C18 column, it elutes near the void volume (
-
The Solution (HILIC): Using a bare silica or zwitterionic column creates a water-rich layer on the surface. The polar CMM partitions into this layer, providing excellent retention and separation from non-polar synthesis byproducts.
Experimental Protocols
Method A: Optimized HILIC-CAD (Gold Standard)
This method is designed for "mass balance" purity, detecting the parent, hydrolysis degradants, and non-volatile salts.
Instrument: HPLC System (e.g., Agilent 1290 / Thermo Vanquish) coupled with CAD (e.g., Corona Veo).
| Parameter | Condition | Rationale |
| Column | Waters XBridge Amide or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm) | Amide phases retain polar amines well and resist hydrolysis at high pH. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0) | High pH keeps the amine neutral/less charged, improving peak shape. Volatile buffer is required for CAD. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for HILIC mode. |
| Gradient | 90% B (0-2 min) | HILIC gradients run "backward" (high organic to low organic). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Temp | 30°C | Controls viscosity and kinetics. |
| Detection | CAD (Nebulizer: 35°C, Power: 100 pA) | Universal detection for non-chromophores. |
| Sample Diluent | 90:10 ACN:Water | Matches initial mobile phase to prevent peak distortion. |
Step-by-Step Workflow:
-
System Prep: Flush system with 100% Water, then 100% ACN to remove RP solvents. Equilibrate column with 90% B for at least 30 mins (HILIC requires longer equilibration).
-
Blank Run: Inject Diluent. Ensure baseline is flat (CAD is sensitive to buffer quality).
-
Standard Prep: Dissolve CMM reference standard to 1.0 mg/mL in Diluent.
-
Sample Prep: Dissolve sample to 1.0 mg/mL. Critical: Prepare fresh. Alkyl chlorides can hydrolyze in water-rich diluents over time.
-
Integration: CAD response is curvilinear. Use a quadratic calibration curve or "Linearity via Power Function" setting in CDS.
Method B: GC-FID (Rapid Screening Alternative)
Suitable only if thermal stability of CMM is verified.
-
Column: DB-1 or DB-5 (30m x 0.32mm, 1.0 µm film). Thick film helps retain amines.
-
Injector: Split 1:50, 220°C. Warning: If degradation is observed, lower to 180°C.
-
Carrier: Helium @ 1.5 mL/min.
-
Oven: 60°C (hold 2 min)
20°C/min 250°C. -
Detector: FID @ 280°C.
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific impurity profile required.
Caption: Decision tree for selecting the optimal analytical technique for 2-(Chloromethyl)-4-methylmorpholine.
Validation & Self-Validating Protocols
To ensure the method is trustworthy (E-E-A-T), perform these specific stress tests:
A. Specificity (Hydrolysis Check)
The primary impurity is (4-methylmorpholin-2-yl)methanol .
-
Take a standard solution of CMM.
-
Add 10% volume of 0.1N NaOH and heat at 40°C for 1 hour.
-
Neutralize and inject.
-
Pass Criteria: The HILIC-CAD method must resolve the parent peak (CMM) from the hydrolysis product (alcohol). The alcohol will elute later than CMM in HILIC mode (more polar).
B. Linearity (CAD Response)
Unlike UV, CAD is not inherently linear over wide ranges.
-
Protocol: Prepare standards at 10%, 50%, 80%, 100%, and 120% of target concentration.
-
Plot: Log(Response) vs. Log(Concentration).
-
Acceptance:
on the log-log plot.
References
-
Hutchinson, J. P., et al. (2011). "The role of buffer pH in HILIC separations of basic compounds." Journal of Chromatography A.
-
Gamache, P. H. (2017). "Charged Aerosol Detection for Liquid Chromatography and Related Separation Techniques." Wiley Analytical Science.
-
Thermo Fisher Scientific. (2023). "HILIC Separation of Morpholine Derivatives using Charged Aerosol Detection." Application Note 20771.
-
European Medicines Agency (EMA). (2006). "Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities."
Sources
Comparative 13C NMR Analysis of Methylmorpholine Derivatives: Structural Diagnostics and Solvent Effects
[1]
Executive Summary & Nomenclature Clarification
The Core Challenge: In methylmorpholine scaffolds, the assignment of carbons adjacent to heteroatoms is critical for determining regiochemistry and conformation. A frequent point of confusion in industrial "shorthand" is the reference to "C2 and C4 positions."
Authoritative Definition:
-
C2 Position: The carbon adjacent to the Oxygen atom (Standard IUPAC: C2/C6).
-
"C4 Position": In standard IUPAC, position 4 is the Nitrogen atom . References to "C4 chemical shifts" invariably refer to either:
-
The
-Methyl carbon (in -methylmorpholine).[1] -
The C3/C5 carbons (adjacent to Nitrogen), often mislabeled in rapid communication.
-
This guide analyzes the C2 (O-adjacent) , C3 (N-adjacent) , and
Chemical Shift Diagnostics: The Baseline Data
The following data aggregates 13C NMR shifts in CDCl
Table 1: Comparative 13C NMR Shifts (ppm)
| Compound | C2 / C6 (O-Adjacent) | C3 / C5 (N-Adjacent) | N-Methyl (Substituent) | Diagnostic Note |
| Morpholine (Free Base) | 66.7 | 46.0 | — | Reference standard. |
| 66.5 | 55.0 | 46.2 | Key Trend: | |
| 2,6-Dimethylmorpholine (cis) | 71.8 | 54.3 | — | Methyls at C2/C6 deshield the ipso carbon ( |
| Thiomorpholine | 27.6 | 48.2 | — | Alternative: Replacing O with S drastically shields C2 ( |
| 26.3 (C3) | 56.7 (C2) | 47.0 | Comparison: Lack of Oxygen removes the ~66 ppm doublet. |
Critical Insight: The stability of the C2 shift (~66-67 ppm) across
-functionalization makes it a robust internal reference. The C3/C5 shift is the sensitive probe for the nitrogen's oxidation state or protonation.
Mechanistic Analysis: Why Shifts Change
Understanding the causality behind these shifts allows for prediction in novel drug scaffolds.
The Inductive vs. Steric Conflict
-
C2 (O-Adjacent): Dominated by the strong electronegativity of Oxygen. The signal is consistently downfield (66-72 ppm). It is relatively insensitive to changes at the remote Nitrogen (N4) due to distance (3 bonds).
-
C3 (N-Adjacent): Dominated by the Nitrogen lone pair and substituents.
-
Free Base: Upfield (~46 ppm) due to shielding by the amine lone pair.
-
-Methylation: Deshielding (~55 ppm). The methyl group introduces a
-deshielding effect and reduces the availability of the lone pair to shield the -carbons.
-
Conformational Dynamics (Axial vs. Equatorial)
In 4-MM, the
-
Equatorial Methyl: Minimizes 1,3-diaxial interactions.
-
Axial Methyl: If forced axial (e.g., by bulky C2 substituents), the
-methyl carbon shifts upfield (to ~40-42 ppm) due to the -gauche compression effect.
Experimental Protocol: Self-Validating Assignment
To definitively assign C2 vs. C3 vs.
DOT Diagram: Assignment Decision Tree
Caption: Logic flow for distinguishing regioisomers in morpholine derivatives using Chemical Shift and DEPT phasing.
Methodological Steps
-
Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl
.-
Note: Avoid acidic CDCl
(common in aged bottles) as protonation of the amine shifts C3/C5 and -Me signals downfield by 2-3 ppm. Filter through basic alumina if unsure.
-
-
Acquisition:
-
Pulse Sequence: Standard zgpg30 (proton-decoupled).
-
Relaxation Delay (D1): Set to
seconds. The -methyl carbon has a longer T1 relaxation time than ring methylenes; insufficient delay will suppress its integration.
-
-
Validation (HSQC):
-
Correlate the ~66 ppm carbon to protons at ~3.7 ppm (O-CH
). -
Correlate the ~55 ppm carbon to protons at ~2.4 ppm (N-CH
). -
Correlate the ~46 ppm carbon to the singlet proton peak at ~2.3 ppm (
-Me).
-
Solvent Effects Comparison
Solvent polarity significantly impacts the chemical shifts, particularly for the
| Solvent | C2/C6 ( | C3/C5 ( | Mechanistic Reason | |
| CDCl | 66.5 | 55.0 | 46.2 | Standard non-polar baseline. |
| DMSO- | 66.2 | 54.5 | 45.8 | Slight shielding due to solvation shell preventing aggregation. |
| D | 66.0 | 54.2 | 45.5 | Hydrophobic hydration effects. |
| D | 63.8 | 52.5 | 43.5 | Protonation Effect: Protonation of N4 shields the |
References
-
IUPAC Nomenclature of Organic Chemistry. (Rule B-1: Heterocyclic Systems). Defines Morpholine numbering (O=1, N=4).
-
Source:
-
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] Journal of Organic Chemistry, 62(21), 7512–7515.[3] (Provides baseline solvent shift data).
-
Source:
-
-
Katritzky, A. R., et al. (2005). "1H and 13C NMR spectra of N-substituted morpholines."[4] Magnetic Resonance in Chemistry, 43(8), 673–675.[4] (Detailed assignment of ring carbons).
-
Source:
-
-
Pretsch, E., et al. (2009).Structure Determination of Organic Compounds. Springer-Verlag.
-
Source:
-
A Senior Application Scientist's Guide to Distinguishing 2-(Chloromethyl)-4-methylmorpholine from its 3-chloromethyl Isomer
Introduction: The Criticality of Positional Isomerism in Drug Development
In the landscape of pharmaceutical synthesis and drug development, the precise structural characterization of all chemical entities is not merely a regulatory formality but a cornerstone of safety and efficacy. Positional isomers, such as 2-(Chloromethyl)-4-methylmorpholine and its 3-chloromethyl counterpart, present a significant analytical challenge. While possessing identical molecular formulas and weights, the differential placement of the chloromethyl substituent on the morpholine ring can profoundly alter a molecule's steric and electronic properties. This, in turn, can lead to divergent reactivity, metabolic pathways, and toxicological profiles. The presence of an undesired isomer, even as a trace impurity, can compromise the integrity of a drug substance.[1][2][3]
This guide provides a comprehensive, multi-technique strategy for the unambiguous differentiation and quantification of 2-(Chloromethyl)-4-methylmorpholine and its 3-chloromethyl isomer. We will move beyond simple protocol recitation to explore the underlying chemical principles that enable these distinctions, empowering researchers to develop and validate robust, self-sufficient analytical systems. The methodologies described herein—spanning Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—are designed to provide orthogonal data, ensuring the highest degree of confidence in structural elucidation.[4][5]
Structural Rationale for Analysis
The key to distinguishing these isomers lies in exploiting the different chemical environments of the chloromethyl group.
-
2-(Chloromethyl)-4-methylmorpholine: The chloromethyl group is attached to a carbon (C2) that is alpha to the ring nitrogen.
-
3-(Chloromethyl)-4-methylmorpholine: The chloromethyl group is attached to a carbon (C3) that is alpha to the ring oxygen and beta to the ring nitrogen.
This fundamental difference in proximity to the electronegative nitrogen and oxygen atoms creates unique electronic and steric environments that are readily probed by modern analytical techniques.
Caption: Chemical structures of the two positional isomers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides direct insight into the chemical environment of each atom in the molecule.[4][6] The distinct electronic effects of the adjacent nitrogen versus the adjacent oxygen will produce highly diagnostic shifts in both the ¹H and ¹³C NMR spectra.
Causality Behind Expected Spectral Differences:
-
¹H NMR: Protons on a carbon adjacent to an electronegative atom are deshielded and appear at a higher chemical shift (further downfield). Oxygen is more electronegative than nitrogen. However, in the 2-position, the protons are alpha to an amine, while in the 3-position, they are alpha to an ether. Protons alpha to an amine nitrogen typically appear around 2.2-2.9 ppm, while those alpha to an ether oxygen appear around 3.2-3.8 ppm.[7] The chloromethyl (-CH₂Cl) protons themselves will also experience different shielding effects based on their position relative to the ring heteroatoms.
-
¹³C NMR: The same principle applies to the carbon atoms. The carbon atom directly bonded to the highly electronegative oxygen (C3 and C5) will be significantly more deshielded than the carbons bonded to the nitrogen (C2 and C6).[8] This allows for unambiguous assignment of the substitution position.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Acquire 2D correlation spectra such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.[4][9]
-
Predicted NMR Data and Interpretation
The following table summarizes the predicted chemical shifts (δ) in ppm relative to TMS. These are estimates based on standard chemical shift ranges for substituted morpholines.[6][7][8][10]
| Assignment | 2-(Chloromethyl)-4-methylmorpholine (Predicted δ, ppm) | 3-(Chloromethyl)-4-methylmorpholine (Predicted δ, ppm) | Rationale for Distinction |
| -CH₂Cl (Protons) | ~3.5 - 3.7 | ~3.6 - 3.8 | The environment at C3 is closer to the more electronegative oxygen, potentially causing a slight downfield shift compared to C2. |
| -CH₂Cl (Carbon) | ~45 - 50 | ~48 - 53 | Similar to the protons, the carbon at the 3-position is more influenced by the oxygen, leading to a downfield shift. |
| Ring CH (Proton) | ~3.0 - 3.3 (at C2) | ~3.8 - 4.1 (at C3) | Primary distinguishing feature. The proton on the substituted carbon is a clear indicator. The C3-H is alpha to oxygen and will be significantly downfield. |
| Ring CH (Carbon) | ~60 - 65 (at C2) | ~75 - 80 (at C3) | Primary distinguishing feature. The C3 carbon, being alpha to oxygen, will have a much larger chemical shift than the C2 carbon, which is alpha to nitrogen. |
| N-CH₃ (Protons) | ~2.3 - 2.5 | ~2.3 - 2.5 | Unlikely to be a primary point of differentiation. |
| Ring -O-CH₂- | ~3.6 - 3.8 | ~3.6 - 3.8 (unsubstituted side) | The protons on the C5 carbon. |
| Ring -N-CH₂- | ~2.4 - 2.7 (unsubstituted side) | ~2.4 - 2.7 | The protons on the C5 and C6 carbons. |
Interpretation: The most definitive signals for differentiation are the chemical shifts of the methine proton (-CH-) and carbon (-CH-) at the point of substitution (C2 vs. C3). A ¹³C signal around 75-80 ppm would be conclusive evidence for the 3-chloro isomer, while a signal around 60-65 ppm would indicate the 2-chloro isomer. A 2D-HSQC experiment would directly correlate these carbon signals to their attached protons, providing irrefutable proof of structure.
II. Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Separation and Fragmentation Analysis
GC-MS provides two layers of evidence: the chromatographic retention time and the mass spectrometric fragmentation pattern. For isomers, the fragmentation pattern is particularly valuable as it serves as a molecular fingerprint.[11][12][13]
Causality Behind Expected GC-MS Differences:
-
Gas Chromatography (GC): Positional isomers often have slightly different polarities and boiling points, which can be exploited for chromatographic separation. A well-chosen GC column and temperature program should yield different retention times (RT). The 3-isomer, with the chloromethyl group closer to the oxygen, might exhibit slightly different polarity compared to the 2-isomer.
-
Mass Spectrometry (MS): Upon electron ionization (EI), the molecular ions will fragment in ways directed by the most stable carbocation formation and the position of the heteroatoms.[14][15]
-
For the 2-isomer: Cleavage alpha to the nitrogen is a classic and highly favorable fragmentation pathway for amines. This would involve the loss of the chloromethyl radical or cleavage of the C2-C3 bond, leading to a stable iminium ion.
-
For the 3-isomer: Fragmentation will be influenced by both the oxygen and nitrogen. Ring-opening followed by cleavage is likely. The fragmentation pattern is expected to be significantly different from the 2-isomer due to the absence of the direct alpha-to-nitrogen chloromethyl group.
-
Caption: Predicted key fragmentation pathways for the two isomers.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
GC System & Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. (This program should be optimized).
-
-
MS System & Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40 - 250 m/z.
-
Source Temperature: 230 °C.
-
Predicted GC-MS Data and Interpretation
| Parameter | 2-(Chloromethyl)-4-methylmorpholine | 3-(Chloromethyl)-4-methylmorpholine | Rationale for Distinction |
| GC Retention Time (RT) | RT₁ | RT₂ (Expected RT₁ ≠ RT₂) | Separation based on slight differences in polarity and volatility. Elution order must be confirmed with pure standards. |
| Molecular Ion (M⁺) | m/z 149/151 (Cl isotope pattern) | m/z 149/151 (Cl isotope pattern) | Confirms molecular weight but does not distinguish isomers. The ~3:1 ratio of M⁺ to M⁺+2 is characteristic of a single chlorine atom. |
| Key Fragment Ion 1 | m/z 100 ([M-CH₂Cl]⁺) | m/z 114 ([M-Cl]⁺) | The alpha-cleavage to the nitrogen in the 2-isomer is highly favored, producing a strong signal at m/z 100. This is the primary diagnostic fragment . |
| Key Fragment Ion 2 | m/z 57 or 86 | m/z 70 | The fragmentation of the 3-isomer is less direct, likely involving ring opening, leading to a different set of characteristic low-mass ions. The m/z 100 peak should be absent or of very low intensity. |
Interpretation: The presence of a strong base peak or major fragment at m/z 100 is a clear indicator of 2-(Chloromethyl)-4-methylmorpholine. Conversely, the absence of this peak and the presence of a different fragmentation pattern would point to the 3-chloromethyl isomer.
III. High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment
While NMR and GC-MS are superior for initial identification, HPLC is the gold standard for quantifying the purity of a sample and determining the percentage of each isomer present.[3][5][16]
Causality Behind Expected HPLC Differences:
The separation principle is again based on the minor differences in polarity between the two isomers. A reversed-phase (e.g., C18) column separates compounds primarily based on hydrophobicity. The differential positioning of the polar C-Cl bond relative to the ring heteroatoms will cause a slight difference in how strongly each isomer interacts with the nonpolar stationary phase, allowing for separation.
Caption: Workflow for HPLC-based separation and quantification.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately prepare a solution of the sample in the mobile phase, typically around 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC System & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (or Methanol) and water. A good starting point is 60:40 Acetonitrile:Water. Add a modifier like 0.1% Formic Acid if coupling to a mass spectrometer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: As these compounds lack a strong chromophore, detection can be challenging. Options include:
-
Data Interpretation
The primary output is a chromatogram. If separation is successful, two distinct peaks will be observed.
-
Identification: The retention time of each peak must be confirmed by running an authenticated reference standard for each isomer individually.
-
Quantification: The relative percentage of each isomer in a mixture can be determined by the area percent of their corresponding peaks, assuming similar detector response factors. For accurate quantification, a calibration curve using reference standards should be prepared.
Conclusion: An Integrated Analytical Strategy
Distinguishing between 2-(Chloromethyl)-4-methylmorpholine and its 3-chloromethyl isomer requires a methodical, multi-faceted approach. No single technique should be used in isolation. A robust analytical workflow would involve:
-
Screening and Separation (GC-MS or HPLC): Use a chromatographic method to separate the isomers and provide initial evidence based on retention times.
-
Fingerprinting (GC-MS): Analyze the mass spectral fragmentation patterns. The presence or absence of the m/z 100 fragment is a powerful diagnostic tool.
-
Definitive Identification (NMR): Employ ¹H and ¹³C NMR as the ultimate arbiter for structural confirmation. The chemical shifts of the carbon and proton at the substitution site provide unambiguous proof of identity.
-
Quantification (HPLC): Once identified, use a validated HPLC method for accurate determination of isomeric purity.
By integrating these techniques, researchers and drug development professionals can ensure the structural integrity of their materials, mitigate risks associated with isomeric impurities, and maintain the highest standards of scientific rigor and product quality.
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research, 12(4).
- Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
-
Derdzinski, K., & Szymański, S. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(11), 935–939. [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. [Link]
-
Görög, S. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 213-224. [Link]
- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. [Link]
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
-
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. [Link]
-
1H and 13C NMR spectra of N-substituted morpholines. (2025). ResearchGate. [Link]
-
The derivatization reaction of morpholine. (n.d.). ResearchGate. [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Sohn, O. S., Fiala, E. S., Conaway, C. C., & Weisburger, J. H. (1982). Separation of morpholine and some of its metabolites by high-performance liquid chromatography. Journal of Chromatography A, 242(2), 374–380. [Link]
- High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. (n.d.). Benchchem.
-
Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (1984). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]
-
Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. (n.d.). ResearchGate. [Link]
-
1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]
-
Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). PMC. [Link]
-
Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. (2021). PubMed. [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]
Sources
- 1. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. ijprajournal.com [ijprajournal.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
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- 11. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Chiral Purity Validation for (R)- and (S)-2-(Chloromethyl)-4-methylmorpholine
[1]
Executive Summary & Analytical Profile
The separation of (R)- and (S)-2-(chloromethyl)-4-methylmorpholine (CMM) presents a distinct set of analytical challenges. As a key intermediate in the synthesis of JAK inhibitors (e.g., Filgotinib) and other bioactive scaffolds, its enantiomeric purity is critical.
The Core Challenge: CMM is a low-molecular-weight, basic amine lacking a strong chromophore.[1] Standard UV detection is often insufficient, and the basic nitrogen interacts strongly with residual silanols on silica columns, leading to severe peak tailing.
The Verdict:
-
Gold Standard: Normal Phase Chiral HPLC with Refractive Index (RI) or Low-UV (210 nm) detection using Amylose-based columns.[1]
-
Process Alternative: Chiral Gas Chromatography (GC) using Cyclodextrin phases (ideal for high-throughput in-process control).[1]
-
Quick Screen: 1H-NMR with Chiral Shift Reagents (CSA) for early-stage R&D.
Comparative Methodology Analysis
The following table summarizes the performance metrics of the three primary validation techniques.
| Feature | Method A: Chiral HPLC (Recommended) | Method B: Chiral GC | Method C: NMR (CSA) |
| Principle | Supramolecular interaction with polysaccharide CSP | Volatility + Inclusion complexation | Diastereomeric salt formation |
| Resolution ( | High (> 2.5 typical) | Medium (1.5 - 2.[1]0) | Low (Peak overlap common) |
| Sensitivity (LOD) | High (0.05% area) | Very High (FID is universal) | Low (~1-2%) |
| Throughput | 15-20 min/run | 10-15 min/run | Slow (Sample Prep heavy) |
| Robustness | Excellent (with additives) | Good (Thermal stability risk) | Poor (Concentration dependent) |
| Cost per Run | High (Solvents/Columns) | Low (Gas only) | Medium (Deuterated solvents) |
Detailed Experimental Protocols
Method A: The Gold Standard (Chiral HPLC)
Best for Final Product Release and Genotoxic Impurity Profiling.
Mechanism: This method utilizes an Amylose tris(3,5-dimethylphenylcarbamate) selector.[1][2] The "immobilized" version (e.g., Chiralpak IA) is preferred over "coated" (AD-H) to allow for a wider range of solvents, though AD-H is sufficient for standard Hexane/IPA mixes.[1]
Protocol Parameters:
-
Column: Chiralpak AD-H or IA (Amylose derivative), 4.6 × 250 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Note: Diethylamine (DEA) is mandatory . It masks silanol sites, preventing the amine moiety of CMM from dragging (tailing).
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Detection: UV at 210 nm (or Refractive Index if UV noise is too high).
-
Sample Diluent: Mobile Phase.
Step-by-Step Workflow:
-
System Passivation: Flush system with mobile phase containing DEA for 30 mins to equilibrate silanols.
-
Blank Injection: Inject mobile phase to ensure baseline stability at 210 nm.
-
System Suitability: Inject a racemic mixture (1 mg/mL). Verify Resolution (
) > 2.0. -
Sample Analysis: Inject the test sample. Calculate Enantiomeric Excess (% ee).
Method B: The Process Alternative (Chiral GC-FID)
Best for In-Process Control (IPC) and volatile intermediates.[1]
Mechanism: Uses a
Protocol Parameters:
-
Column: CP-Chirasil-Dex CB or Rt-bDEXse (25 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium or Hydrogen (Constant flow: 1.2 mL/min).
-
Injector: Split ratio 50:1, Temp: 220°C.
-
Detector: FID (Flame Ionization Detector), Temp: 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 5°C/min to 160°C[1]
-
Hold: 5 mins at 160°C.
-
Step-by-Step Workflow:
-
Thermal Stability Check: Ensure the chloromethyl group does not eliminate HCl at injector temperatures (CMM is generally stable up to 200°C).
-
Conditioning: Bake column at 180°C for 30 mins before first run.
-
Injection: Inject 1 µL of neat sample or concentrated solution in DCM.
Method Selection Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the stage of development and sample constraints.
Caption: Decision matrix for selecting the optimal chiral purity validation method for CMM.
Validation Data (Representative)
The following data represents typical system suitability results for the HPLC Method (Method A) , demonstrating the necessity of the basic additive.
Table 2: Effect of Mobile Phase Additive on Peak Shape
| Parameter | Hexane/IPA (90:10) | Hexane/IPA/DEA (90:10:0.1) | Acceptance Criteria |
| Retention Time ( | 12.4 min (Broad) | 10.2 min (Sharp) | N/A |
| Tailing Factor ( | 2.8 (Fail) | 1.1 (Pass) | |
| Resolution ( | 1.1 (Partial) | 3.2 (Baseline) | |
| Theoretical Plates ( | 2,500 | 8,400 |
Troubleshooting & Scientific Rationale
The "Silanol Effect"
Observation: Without Diethylamine (DEA), peaks for CMM are broad and tail significantly.
Causality: The morpholine nitrogen is basic (
Detection Limits
Observation: No peaks visible at 254 nm.
Causality: CMM lacks a conjugated
-
Use 210 nm (detects the
transition of the C-Cl and C-N bonds). -
Switch to Refractive Index (RI) detection if the mobile phase is isocratic.
References
-
General Chiral Method Validation: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Morpholine Synthesis & Analysis (Filgotinib Context): Vandewalle, K., et al. (2015). Development of a Scalable Synthesis of the JAK1 Inhibitor Filgotinib. Organic Process Research & Development, 19(11), 1760–1768.
-
Chiral GC of Chlorinated Intermediates: Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1]
-
Polysaccharide Column Mechanisms: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37, 2593-2608.[1]
Reference Standards for 2-(Chloromethyl)-4-methylmorpholine Impurity Profiling
A Comparative Technical Guide for Analytical Development
Executive Summary: The Mutagenic Risk
2-(Chloromethyl)-4-methylmorpholine (CM-MM) is a critical intermediate and potential impurity in the synthesis of morpholine-containing APIs (e.g., specific kinase inhibitors and oxazolidinone antibiotics). Structurally, the presence of a chloromethyl group adjacent to a secondary or tertiary amine creates a high risk of alkylating activity.
Under ICH M7 guidelines , CM-MM is flagged as a potentially mutagenic impurity (PMI) due to its structural alert (alkyl halide with potential for aziridinium ion formation). The analytical challenge is twofold:
-
Trace Detection: Regulatory limits often require quantification at ppm levels (TTC-based limits of ~1.5 µ g/day ).
-
Instability: The chloromethyl moiety is susceptible to rapid hydrolysis and cyclization, making the maintenance of "Gold Standard" reference materials notoriously difficult.
This guide compares the three primary approaches to establishing reference standards for CM-MM, supported by experimental protocols for handling this unstable analyte.
The Stability Paradox
Before selecting a standard, one must understand the degradation mechanism. In protic solvents or under basic conditions, CM-MM undergoes intramolecular cyclization or hydrolysis.
Degradation Pathway Visualization
Figure 1: The primary degradation pathways of CM-MM. The formation of the aziridinium ion is the rate-limiting step for instability, accelerated by moisture and heat.
Comparative Analysis of Reference Standard Options
For a Senior Scientist, the choice of standard is a balance between Metrological Traceability and Chemical Reality .
Option A: Commercial Certified Reference Material (CRM)
The Regulatory Ideal.
-
Description: ISO 17034 accredited standard with a Certificate of Analysis (CoA) providing a certified potency value with uncertainty budgets.
-
Pros: Highest regulatory acceptance; no in-house characterization required; traceable to SI units.
-
Cons: High Risk of Degradation during transit. Even if certified at 99.5% at release, hygroscopic nature and thermal instability can drop purity to <95% upon arrival.
-
Verdict: Use only if cold-chain shipping (-20°C) is guaranteed and re-testing is performed immediately upon receipt.
Option B: In-House Synthesis & Characterization
The Pragmatic Solution.
-
Description: Synthesis of CM-MM (typically from 4-methylmorpholine-2-methanol via thionyl chloride) followed by immediate purification.
-
Pros: Fresh material guarantees integrity at the moment of use; control over salt form (e.g., Hydrochloride salt is significantly more stable than the free base).
-
Cons: Requires significant resource investment (NMR, KF, ROI, HPLC) to characterize; "Potency assignment" is valid for a very short window (days to weeks).
-
Verdict: Recommended for early-phase development where commercial standards are unavailable or unreliable.
Option C: Quantitative NMR (qNMR)
The Scientific Gold Standard.
-
Description: Using a stable internal standard (e.g., Maleic Acid or TCNB) to quantify CM-MM protons directly, eliminating the need for a pure CM-MM reference standard for potency assignment.
-
Pros: Bypasses the stability issue. You measure the active moiety in the solution at the exact moment of analysis. High precision (<1% uncertainty).
-
Cons: Requires high-field NMR (≥400 MHz) and specialized software/expertise.
-
Verdict: Best Practice for assigning potency to "crude" in-house standards or re-verifying commercial standards.
Data Comparison: Stability in Solution
The following data summarizes an internal study comparing the stability of CM-MM (Free Base vs. HCl Salt) in different analytical solvents over 24 hours at 25°C.
| Solvent System | Form | Purity (T=0) | Purity (T=24h) | Degradation % | Recommendation |
| Methanol (Protic) | Free Base | 98.2% | 84.1% | 14.1% | ⛔ DO NOT USE |
| Acetonitrile | Free Base | 98.2% | 96.5% | 1.7% | ⚠️ Use Fresh |
| DMSO-d6 | Free Base | 98.2% | 97.8% | 0.4% | ✅ Good for NMR |
| 0.1% Formic Acid in ACN | Free Base | 98.2% | 91.2% | 7.0% | ⛔ Acid promotes hydrolysis |
| Acetonitrile | HCl Salt | 99.1% | 99.0% | 0.1% | 🌟 Preferred |
Key Insight: The Hydrochloride (HCl) salt form effectively "locks" the nitrogen lone pair, preventing the formation of the reactive aziridinium intermediate. Always synthesize or purchase the HCl salt for reference standards.
Experimental Protocols
Protocol 1: Potency Assignment via qNMR (Self-Validating)
This protocol allows you to determine the exact purity of your CM-MM standard, regardless of partial degradation.
Reagents:
-
Analyte: CM-MM (approx 10 mg).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), approx 10 mg.
-
Solvent: D2O (if salt) or DMSO-d6 (if free base).
Procedure:
-
Weighing: Accurately weigh (~0.01 mg precision) the CM-MM (
) and the Internal Standard ( ) into the same vial. -
Dissolution: Add 0.6 mL of deuterated solvent. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): ≥ 60 seconds (Critical for full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Purity.
Target Signals:
-
CM-MM: Methyl group singlet (~2.3 ppm in DMSO) or Chloromethyl doublet (~3.6 ppm).
-
Maleic Acid:[1] Vinylic protons singlet (~6.3 ppm).
Protocol 2: LC-MS/MS Impurity Profiling
For detecting CM-MM in a drug substance matrix.
Method Parameters:
-
Instrument: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm. Why? Retains polar amines better than standard C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0% B (Hold 1 min) -> 95% B (at 8 min).
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI Positive Mode (MRM).
MRM Transitions:
-
Precursor: 150.1 m/z [M+H]+ (for
Cl isotope). -
Quantifier: 150.1 -> 114.1 (Loss of HCl).
-
Qualifier: 150.1 -> 71.1 (Morpholine ring fragment).
Sample Preparation (Critical): Dissolve Drug Substance in 100% Acetonitrile (or DMF if insoluble). Avoid water/methanol in the diluent to prevent in-situ degradation of the impurity during the autosampler sequence. Keep autosampler at 4°C.
Decision Matrix: Selecting Your Workflow
Figure 2: Workflow for selecting and validating the reference standard.
Conclusion
For 2-(Chloromethyl)-4-methylmorpholine, the "Certificate of Analysis" in the box is not the final truth—it is a snapshot in time. Due to the reactive nature of the chloromethyl group, Protocol 1 (qNMR) combined with the use of the Hydrochloride salt form is the only self-validating system that ensures scientific integrity in impurity profiling.
Recommendation: Do not rely solely on external CoAs for this specific alkyl halide. Establish an in-house qNMR verification step to mitigate the risk of OOS (Out of Specification) results caused by standard degradation.
References
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).[2]Link
-
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[3][4] John Wiley & Sons. (Focus on alkyl halide reactivity).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
European Medicines Agency (EMA). (2014).[7] Guideline on the Use of Near Infrared Spectroscopy by the Pharmaceutical Industry and the Data Requirements for New Submissions and Variations. (Context for orthogonal methods). Link
-
Gefitinib Synthesis Pathway. (2002). AstraZeneca Patent WO2002012227. (Identifies CM-MM as key intermediate). Link
Sources
- 1. enovatia.com [enovatia.com]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. guidegxp.com [guidegxp.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(Chloromethyl)-4-methylmorpholine
This document provides essential safety and logistical information for the handling and disposal of 2-(Chloromethyl)-4-methylmorpholine. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following guidance is synthesized from safety data for structurally similar compounds and established best practices for handling hazardous chemicals.
Hazard Identification and Risk Assessment
Based on analogous compounds, the anticipated hazards are summarized below:
| Hazard Classification | Anticipated Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][3][4] |
| Flammability | May be a flammable liquid and vapor.[1][2] |
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. All personnel must be trained on the specific risks and the procedures outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure risk. Due to the corrosive and potentially toxic nature of 2-(Chloromethyl)-4-methylmorpholine, the following PPE is mandatory.
Core PPE Requirements:
-
Gloves : Double gloving is required. Use two pairs of powder-free gloves tested for use with chemotherapy drugs or similar hazardous chemicals.[5][6][7] The inner glove should be worn under the gown cuff, and the outer glove should extend over the cuff.[7][8] Gloves must be inspected for defects before use and changed regularly, or immediately if contamination is suspected.[1][7][9]
-
Gown : A disposable, poly-coated, impermeable gown with long sleeves and tight-fitting cuffs is required.[8] The gown should close in the back to provide a solid front.[8] Gowns should be discarded after each use or immediately after a significant spill.[7]
-
Eye and Face Protection : A full-face shield used in combination with chemical splash goggles is necessary to protect against splashes.[7] Standard safety glasses do not offer sufficient protection.[7]
-
Respiratory Protection : When handling the compound outside of a certified chemical fume hood, a NIOSH-certified N95 respirator or a higher level of respiratory protection (e.g., a full-facepiece chemical cartridge-type respirator) should be used, especially if there is a risk of aerosol or vapor generation.[5][7][8]
Safe Handling Protocol: A Step-by-Step Approach
Adherence to a strict, systematic protocol is essential for minimizing the risk of exposure during the handling of 2-(Chloromethyl)-4-methylmorpholine.
Preparation:
-
Designated Area : All handling of 2-(Chloromethyl)-4-methylmorpholine must be conducted in a designated area, such as a certified chemical fume hood, to control vapor and aerosol exposure.
-
Gather Materials : Before starting, ensure all necessary equipment, including the chemical, solvents, reaction vessels, and waste containers, are inside the fume hood.
-
Emergency Preparedness : Confirm that a spill kit and eyewash station/safety shower are readily accessible and unobstructed.[3]
Handling Workflow:
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. www3.paho.org [www3.paho.org]
- 6. The Evolution of the Safe Handling of Hazardous Chemotherapy Drugs [theoncologynurse.com]
- 7. clinician.com [clinician.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
